3-fluoro-6-hydroxy-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1782543-58-1 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-6-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
YEPGHEPXNPCWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-fluoro-6-hydroxy-2-methylbenzoic acid
Introduction
3-fluoro-6-hydroxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serve as fundamental building blocks in pharmaceutical and materials science research. The specific arrangement of a carboxyl group, a hydroxyl group, a methyl group, and a fluorine atom on the benzene ring imparts a unique combination of electronic and steric properties. These characteristics dictate the molecule's behavior in chemical reactions and biological systems.
For researchers in drug development, understanding the physicochemical properties of this molecule is paramount. Parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound and details the authoritative experimental protocols required to determine them, ensuring both scientific integrity and reproducibility.
Chemical Identity and Structure
The foundational step in characterizing any molecule is to confirm its structure and basic identifiers.
-
Molecular Formula: C₈H₇FO₃
-
Molecular Weight: 170.14 g/mol
-
CAS Number: 1824147-42-3
The structural arrangement of the functional groups is crucial for interpreting its properties. The ortho-methyl group relative to the carboxylic acid can induce steric effects, while the meta-fluoro and para-hydroxyl groups influence the electronic environment of the aromatic ring and the acidity of the functional groups.
Caption: Chemical structure of this compound.
Core Physicochemical Properties: A Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably determined using standardized methods. This table serves as a template for researchers to populate with their own experimental findings.
| Physicochemical Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Data not available | Indicates purity and lattice energy; affects solubility.[1] |
| Aqueous pKa | Two values expected (Carboxylic acid & Phenolic hydroxyl) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol/Water) | Data not available | Measures lipophilicity; key predictor of membrane permeability and metabolic stability. |
| Aqueous Solubility | pH-dependent | Determines bioavailability and formulation strategies.[2][3][4] |
In-Depth Analysis and Causality
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this occurs over a sharp, well-defined temperature range.[1] The presence of impurities typically lowers the melting point and broadens the melting range.[1] The value is dictated by the strength of the intermolecular forces in the crystal lattice, including hydrogen bonding (from the -COOH and -OH groups), dipole-dipole interactions (from the C-F bond), and van der Waals forces.
Acidity (pKa)
This molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
-
Carboxylic Acid pKa: Benzoic acid has a pKa of ~4.2. The substituents on this molecule will modulate this value. The electron-withdrawing fluorine atom will increase acidity (lower the pKa), while the electron-donating methyl and hydroxyl groups will decrease acidity (raise the pKa). The precise value depends on the interplay of these inductive and resonance effects.
-
Phenolic pKa: Phenol has a pKa of ~10. The electron-withdrawing fluorine and carboxylic acid groups will significantly increase the acidity of the hydroxyl group (lowering its pKa from 10).
Determining these two distinct pKa values is essential, as they define which functional groups will be ionized at physiological pH (~7.4), a critical factor for drug-receptor interactions and cell membrane passage.
Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[5][6] It is usually expressed as its logarithm, logP.
-
A positive logP indicates a preference for lipid environments (lipophilic/hydrophobic).
-
A negative logP indicates a preference for aqueous environments (hydrophilic).
The aromatic ring and methyl group contribute to lipophilicity, while the polar carboxyl, hydroxyl, and fluoro groups increase hydrophilicity. The logP value represents the balance of these forces and is a crucial predictor of how a drug will behave in the heterogeneous environments of the body. It's important to note that for ionizable compounds like this one, the distribution coefficient (logD) at a specific pH (e.g., pH 7.4) is often a more physiologically relevant parameter.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[2][3][4] It is a critical property for drug delivery, as a compound must be in solution to be absorbed. The solubility of this molecule is expected to be highly pH-dependent due to its two acidic groups.
-
At low pH (well below the first pKa), the molecule will be fully protonated and likely exhibit its lowest aqueous solubility.
-
As the pH increases past the first pKa (carboxylic acid), the molecule will form a carboxylate salt, significantly increasing its solubility.
-
As the pH increases further past the second pKa (phenol), the molecule will become a dianion, further enhancing its solubility.
Experimental Determination Protocols
The following sections provide detailed, self-validating protocols for determining the core physicochemical properties. These are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (Capillary Method)
This method is a simple and reliable way to determine the melting range of a solid.[7][8][9]
Causality: The principle is that a pure substance melts at a sharp, reproducible temperature.[1][8] Heating the sample slowly ensures thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.[7]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][9]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[9]
-
Initial Determination: Heat the sample rapidly to find an approximate melting range. This saves time but is not the final reported value.[1]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in step 3.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.[7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Aqueous Solubility (OECD 105 Flask Method)
The Flask Method is a standard procedure for determining the water solubility of substances with solubility greater than 10⁻² g/L.[2][10]
Causality: The method is based on achieving a saturated solution at a constant temperature. By agitating an excess of the solid with water, an equilibrium is established between the dissolved and undissolved states. Analyzing the concentration of the aqueous phase then gives the solubility.
Protocol:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[2]
-
Equilibration: Add an excess amount of the solid to a known volume of deionized water (or a buffer of known pH) in a flask.
-
Agitation: Agitate the flask at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[2]
-
Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Separate the aqueous phase from the solid phase by centrifugation or filtration.[11]
-
Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Validation: The process should be repeated. If the concentrations from two successive time points are the same, equilibrium is considered to be reached, validating the result.
Caption: Workflow for Aqueous Solubility Determination (Flask Method).
n-Octanol/Water Partition Coefficient (logP) (OECD 107 Shake Flask Method)
This is the "gold standard" method for experimentally determining logP values in the range of -2 to 4.[5][6]
Causality: This method directly measures the partitioning of a compound between two immiscible liquid phases, n-octanol (simulating lipids) and water. After thorough mixing to facilitate mass transfer, the system is allowed to reach equilibrium. The ratio of the compound's concentration in each phase defines the partition coefficient.
Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.
-
Test Solution: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: In a vessel, combine the n-octanol, water, and a small amount of the stock solution. The volume ratios of the two phases should be varied in different runs to ensure the final measurement is independent of the ratio.[5]
-
Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (e.g., several hours).
-
Phase Separation: Separate the two phases, typically by centrifugation to break any emulsions.[5]
-
Concentration Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.
-
Calculation: Calculate the partition coefficient, P = C_octanol / C_water. The logP is the base-10 logarithm of this value.
-
Validation: The total amount of the substance in both phases should be compared to the amount initially added (mass balance). Consistent logP values across different phase volume ratios validate the result.[5]
Caption: Workflow for logP Determination (Shake Flask Method).
Conclusion
The physicochemical properties of this compound are a direct consequence of its unique molecular structure. While published experimental values are not abundant, this guide provides the necessary theoretical framework and robust, validated experimental protocols for their determination. A thorough characterization of its melting point, pKa, logP, and aqueous solubility is an indispensable step for any research program, particularly in drug discovery, enabling informed decisions and accelerating the development of new chemical entities.
References
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website. [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD website. [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from OECD website. [Link]
-
University of Toronto. (n.d.). ORGANIC LABORATORY TECHNIQUES 4. 4.1. MELTING POINT. Retrieved from University of Toronto website. [Link]
- Avdeef, A., Box, K. J., & Takács-Novák, K. (2000). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of pharmaceutical sciences, 89(9), 1184-93.
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from European Commission website. [Link]
- Hansen, P. L., Sloth, J. J., & Holmstrup, M. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 268, 129311.
-
Edisco. (n.d.). Melting point determination. Retrieved from Edisco website. [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from SSERC website. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada website. [Link]
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. edisco.it [edisco.it]
- 9. westlab.com [westlab.com]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. filab.fr [filab.fr]
3-fluoro-6-hydroxy-2-methylbenzoic acid CAS number
An In-depth Technical Guide to 3-Fluoro-2-methylbenzoic acid (CAS: 699-90-1)
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzoic acid (CAS: 699-90-1), a fluorinated aromatic carboxylic acid that serves as a critical building block in synthetic organic chemistry. Its strategic functionalization makes it a valuable intermediate in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. This document will delve into its physicochemical properties, synthesis methodologies, key applications with a focus on drug discovery, and essential safety and handling protocols. The content is structured to provide both foundational knowledge and actionable insights for laboratory and development settings.
Introduction
3-Fluoro-2-methylbenzoic acid, also known as 3-fluoro-o-toluic acid, is an aryl fluorinated building block that has garnered significant interest in the scientific community.[1] The incorporation of a fluorine atom onto an aromatic scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability of drug candidates.
The specific arrangement of the fluoro, methyl, and carboxylic acid groups on the benzene ring in 3-Fluoro-2-methylbenzoic acid provides a unique chemical reactivity profile, making it a versatile precursor for a range of complex molecules. Its utility is particularly notable in the synthesis of novel therapeutic agents and functional materials such as liquid crystals.[2] This guide will explore the fundamental aspects of this compound, providing a technical resource for professionals engaged in chemical research and development.
Physicochemical Properties
The physical and chemical properties of 3-Fluoro-2-methylbenzoic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 699-90-1 | |
| Molecular Formula | C₈H₇FO₂ | [2][3] |
| Molecular Weight | 154.14 g/mol | [2] |
| Appearance | White to light yellow powder/solid | [2][3] |
| Melting Point | 158-160 °C | [2] |
| Purity | ≥98% | [2] |
| Synonyms | 3-Fluoro-o-toluic acid, 2-Methyl-3-Fluoro Benzoic Acid | [2][3] |
| Linear Formula | FC₆H₃(CH₃)CO₂H |
Synthesis and Reactivity
The reactivity of 3-Fluoro-2-methylbenzoic acid is characterized by its three functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The aromatic ring is subject to electrophilic aromatic substitution, with the directing effects of the fluorine, methyl, and carboxyl groups influencing the regioselectivity of these reactions. For instance, the regioselective nitration of 3-fluoro-2-substituted benzoic acids has been reported in the literature, highlighting the nuanced reactivity of this scaffold.[2]
Below is a conceptual workflow for the utilization of 3-Fluoro-2-methylbenzoic acid in the synthesis of more complex molecules.
Caption: Conceptual workflow for the synthetic utility of 3-Fluoro-2-methylbenzoic acid.
Applications in Drug Discovery and Materials Science
3-Fluoro-2-methylbenzoic acid is a valuable building block in several areas of research and development, most notably in the pharmaceutical and materials science sectors.
Intermediate for Active Pharmaceutical Ingredients (APIs)
A significant application of this compound is in the synthesis of novel APIs.[2] Its derivatives have been explored for various therapeutic targets.
-
SGLT2 Inhibitors: Diarylmethanes, which are key building blocks for sodium-glucose cotransporter 2 (SGLT2) inhibitors, can be synthesized from 3-Fluoro-2-methylbenzoic acid.[2] This synthesis typically involves a Friedel-Crafts acylation followed by a reduction reaction.[2] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
-
Antibiotics: Acetoxy-methylbenzoic anhydride, a derivative synthesized from 3-Fluoro-2-methylbenzoic acid, has demonstrated antibiotic activity with a minimum inhibitory concentration (MIC) in the range of 500–1000 μg/mL.[2]
The diagram below illustrates the general mechanism of action of SGLT2 inhibitors, a key application area for derivatives of 3-Fluoro-2-methylbenzoic acid.
Caption: Mechanism of action of SGLT2 inhibitors in the kidney.
Materials Science
The specific positioning of the functional groups in 3-Fluoro-2-methylbenzoic acid makes it a suitable structural scaffold for the design of bent-core liquid crystals.[2] These materials have unique properties and are of interest for applications in advanced display technologies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-2-methylbenzoic acid. Below is a summary of key safety information.
| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |
| Acute Toxicity | May be harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [4] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use of safety glasses with side-shields or goggles is recommended.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4]
First-Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]
Conclusion
3-Fluoro-2-methylbenzoic acid (CAS: 699-90-1) is a versatile and valuable fluorinated building block with significant applications in drug discovery and materials science. Its unique chemical structure allows for the synthesis of a wide range of complex molecules, including promising API candidates like SGLT2 inhibitors. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of this important chemical intermediate to support ongoing and future scientific endeavors.
References
-
Capot Chemical. (n.d.). Specifications of 3-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
Sources
Spectral Characterization of 3-Fluoro-6-hydroxy-2-methylbenzoic Acid: A Comprehensive Guide to NMR, IR, and MS Analysis
Executive Summary
3-Fluoro-6-hydroxy-2-methylbenzoic acid (CAS: 1782543-58-1)[1] is a highly substituted, polyfunctional aromatic compound. In drug development and materials science, molecules with this dense functionalization—combining electron-withdrawing halogens with electron-donating hydroxyls—present unique analytical challenges.
As a Senior Application Scientist, I approach the spectral characterization of this molecule not merely as a data-collection exercise, but as an exercise in structural causality. Every peak, shift, and fragmentation pattern is a direct consequence of the electronic and steric interplay between the 1-carboxylic acid, 2-methyl, 3-fluoro, and 6-hydroxyl groups. This whitepaper provides a self-validating framework for acquiring, interpreting, and troubleshooting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Part 1: Structural Causality & Electronic Effects
Before analyzing the raw data, we must establish the physical chemistry governing the molecule. The spectral behavior of this compound is dictated by three primary forces:
-
Intramolecular Hydrogen Bonding: The proximity of the 6-OH group to the 1-COOH group creates a strong, stable pseudo-ring system via hydrogen bonding. This restricts bond rotation and shifts vibrational frequencies[2].
-
Inductive Deshielding & Spin-Spin Coupling: The highly electronegative 3-F atom withdraws electron density from the aromatic ring, heavily deshielding adjacent carbons. Furthermore, the spin-1/2 nature of the
F nucleus results in extensive scalar coupling ( -coupling) with both protons and carbons across the ring[3]. -
Steric Hindrance: The 2-methyl group forces the carboxylic acid out of perfect planarity with the ring, though the intramolecular H-bond with the 6-OH group counteracts this, locking the molecule into a preferred conformation.
Fig 1: Logical network of functional group contributions to spectral phenomena.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
In fluorinated aromatic systems, the
Spectral Data Summaries
Table 1: Predicted
Table 2: Predicted
Standardized NMR Acquisition Protocol
To ensure a self-validating dataset, avoid common pitfalls associated with fluorinated and heavily substituted aromatics:
-
Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-
. Causality: DMSO is a strong hydrogen-bond acceptor. It disrupts random intermolecular aggregation, ensuring sharp, reproducible peaks for the -OH and -COOH protons. -
Relaxation Delay (
): Set to at least 2 seconds for H, but extend to 5 seconds for C and F . Causality: Quaternary carbons (C1, C2, C3, C6) and the fluorine nucleus lack attached protons, leading to inefficient dipole-dipole relaxation. A short will artificially suppress these critical signals[3]. -
Decoupling: Acquire a standard
C spectrum with H decoupling, but also consider a C spectrum with simultaneous H and F decoupling to collapse the complex doublets into singlets, definitively proving the carbon skeleton.
Part 3: Fourier Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy is the premier tool for diagnosing the hydrogen-bonding state of benzoic acid derivatives[5]. The interplay between the 1-COOH and 6-OH groups fundamentally alters the vibrational modes of the molecule[2].
Spectral Data Summary
Table 3: IR Absorption Bands (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Note |
|---|---|---|---|
| 2500 - 3300 | Strong, Broad | O-H stretch | Breadth is caused by extensive interference of hydrogen bonding interactions[6]. |
| 1655 | Strong, Sharp | C=O stretch | Shifted lower than standard benzoic acids (~1700 cm⁻¹) due to strong intramolecular H-bonding with the 6-OH group[2],[5]. |
| 1590, 1480 | Medium | C=C stretch | Aromatic ring breathing modes. |
| 1220 | Strong | C-F stretch | Highly polar bond; causes a massive change in dipole moment, resulting in a strong IR peak. |
| 1050 | Medium | C-O stretch | Phenolic and carboxylic C-O single bond stretching. |
ATR-FTIR Acquisition Protocol
-
Crystal Preparation: Clean the diamond ATR crystal sequentially with isopropanol followed by hexane. Causality: Benzoic acid derivatives can be "sticky" and leave residues. A polar/non-polar solvent sequence prevents carryover.
-
Background Acquisition: Collect a 64-scan background spectrum at 4 cm⁻¹ resolution in ambient air.
-
Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply consistent, firm pressure using the anvil. Causality: Solid-state IR reveals the true extent of crystalline intermolecular dimerization, which is lost if the sample is run as a liquid film or in solution[5].
Part 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
Because this compound contains two highly acidic protons (-COOH and -OH), it is exceptionally suited for Negative Ionization Mode ESI-MS[7]. The dominant fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (44 Da)[8].
Spectral Data Summary
Table 4: ESI-MS Negative Mode ([M-H]⁻)
| m/z | Relative Abundance | Ion / Fragment | Causality / Mechanism |
|---|---|---|---|
| 169.03 | 100% (Base Peak) | [M-H]⁻ | Facile deprotonation of the highly acidic -COOH group[7]. |
| 125.04 | 65% | [M-H - CO₂]⁻ | Collision-induced dissociation (CID) drives the neutral loss of CO₂ (44 Da)[8]. |
| 105.03 | 15% |[M-H - CO₂ - HF]⁻ | Secondary fragmentation losing neutral HF (20 Da). |
Fig 2: Primary ESI-MS negative mode fragmentation pathway via decarboxylation.
LC-ESI-MS/MS Optimization Protocol
-
Mobile Phase Selection: Use a gradient of Water and Acetonitrile containing 0.1% Formic Acid [7]. Causality: While it seems counterintuitive to use an acid in negative mode, formic acid provides excellent chromatographic peak shape without completely suppressing the ionization of strong aromatic acids. Do not use Trifluoroacetic acid (TFA), as it causes severe ion suppression in negative mode.
-
Source Parameters: Set the capillary voltage to 3.0 kV. Set the desolvation temperature to 350 °C to ensure complete droplet evaporation.
-
Fragmentor Voltage Tuning: Start the fragmentor voltage low (e.g., 80 V). Causality: Benzoic acids are notoriously prone to in-source fragmentation (premature decarboxylation)[7]. If the fragmentor voltage is too high, the [M-H]⁻ precursor ion at m/z 169.03 will be destroyed before it reaches the mass analyzer, leaving only the m/z 125.04 fragment.
References
- Title: this compound (CAS 1782543-58-1)
- DocBrown Advanced Organic Chemistry Title: Interpretation of the infrared spectrum of benzoic acid URL
- Journal of Applied Spectroscopy (via ResearchGate)
- Wax Studios Title: Infrared Spectrum Of Benzoic Acid URL
- BenchChem Title: Mass Spectrometry of Benzoic Acid Compounds URL
- Rapid Communications in Mass Spectrometry (via ResearchGate)
- University of Manchester Title: Multinuclear NMR Spectroscopy URL
- Alfa Chemistry Title: 19F NMR Chemical Shift Table URL
Sources
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. wax-studios.com [wax-studios.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Solubility of 3-fluoro-6-hydroxy-2-methylbenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-fluoro-6-hydroxy-2-methylbenzoic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. By integrating theoretical principles with robust experimental protocols, this document serves as a practical resource for scientists engaged in drug discovery and development. We will explore the molecular structure's impact on solubility, introduce predictive models like Hansen Solubility Parameters, and provide detailed, self-validating methodologies for both thermodynamic and kinetic solubility assessment.
Introduction: The Central Role of Solubility
In the landscape of drug development, poor solubility is a primary obstacle, often leading to challenging formulation development and inadequate bioavailability.[1][2] this compound, a substituted aromatic carboxylic acid, possesses a unique combination of functional groups that dictate its interaction with various solvent environments. Understanding its solubility profile is not merely an academic exercise; it is a prerequisite for advancing a compound through the development pipeline, from early high-throughput screening to late-stage formulation.[3] This guide eschews a one-size-fits-all template, instead adopting a first-principles approach to equip the researcher with the necessary tools to systematically evaluate the solubility of this specific molecule.
Physicochemical Landscape of this compound
A molecule's structure is the ultimate determinant of its physical properties. The solubility behavior of this compound is governed by the interplay of its constituent functional groups:
-
Carboxylic Acid (-COOH): This is the dominant polar and acidic functional group. It is a strong hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents. In basic media, it will deprotonate to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.
-
Phenolic Hydroxyl (-OH): This group is also a hydrogen bond donor and acceptor. Its presence enhances polarity and provides an additional site for interaction with protic solvents.
-
Fluorine (-F): As a highly electronegative atom, fluorine induces a dipole moment, increasing the molecule's overall polarity. However, it is a weak hydrogen bond acceptor.
-
Methyl (-CH₃): This nonpolar alkyl group contributes to the molecule's lipophilicity and can introduce steric effects that may influence crystal lattice energy and, consequently, solubility.
-
Aromatic Ring: The benzene core is a nonpolar, hydrophobic structure that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.
The molecule's overall solubility is a balance between the hydrophilic character of the carboxyl and hydroxyl groups and the lipophilic nature of the aromatic ring and methyl group.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide invaluable predictive power, guiding solvent selection and minimizing experimental effort.
The "Like Dissolves Like" Principle
This foundational rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4]
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents are expected to be effective due to their ability to form strong hydrogen bonds with the carboxylic acid and hydroxyl groups of the solute.
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents possess dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's -OH and -COOH groups.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally expected to be poor solvents for this molecule. Dissolution would rely on weaker van der Waals forces with the aromatic ring and methyl group, which are unlikely to overcome the strong solute-solute interactions (crystal lattice energy).
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is a powerful tool.[5] It deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[6] The distance (Ra) between the HSP coordinates of two substances in Hansen space provides a numerical estimate of their affinity.[6]
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. While the HSP of this compound is not published, it can be estimated using group contribution methods. By comparing its estimated HSP to the known values for various solvents, a ranked list of potential solvents can be generated.
Table 1: Hansen Solubility Parameters for Common Organic Solvents [7][8]
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Experimental Determination of Solubility
Rigorous experimental measurement is essential to validate theoretical predictions and provide the definitive data required for development.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This method determines the saturation concentration of a compound in a solvent at equilibrium and is considered the gold standard for thermodynamic solubility.[3][9]
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that saturation has been achieved.
-
Solvent Addition: Add a precise volume of the test solvent (e.g., 1 mL) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The key to this protocol's trustworthiness is ensuring equilibrium is reached. This must be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to pellet the excess solid. This step is critical to avoid aspirating solid material during sampling.
-
Sampling: Carefully withdraw a small aliquot of the supernatant.
-
Dilution: Immediately perform a precise, gravimetric dilution of the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.[9]
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Measurement
In early discovery, speed is often prioritized. Kinetic solubility methods measure the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer. Nephelometry, which measures turbidity from precipitated particles, is a common high-throughput technique.[3] While fast, this method often overestimates thermodynamic solubility because it does not allow sufficient time for crystal lattice formation and equilibrium to be reached. It is best used for ranking compounds rather than for definitive solubility values.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. The following is an illustrative table demonstrating how experimental results would be presented.
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification[1] |
| Polar Protic | Methanol | > 200 | > 1.16 | Very Soluble |
| Ethanol | 155 | 0.90 | Freely Soluble | |
| Polar Aprotic | DMSO | > 200 | > 1.16 | Very Soluble |
| Acetone | 98 | 0.57 | Sparingly Soluble | |
| Acetonitrile | 35 | 0.20 | Soluble | |
| Nonpolar | Toluene | < 1 | < 0.006 | Practically Insoluble |
| n-Hexane | < 0.1 | < 0.0006 | Practically Insoluble |
Interpretation: The hypothetical results align with our theoretical predictions. The highest solubility is observed in polar solvents capable of strong hydrogen bonding (Methanol, DMSO). As the solvent polarity and hydrogen bonding capacity decrease, so does the solubility. The molecule is practically insoluble in nonpolar solvents, indicating that the energy gained from solute-solvent interactions is insufficient to overcome the solute's crystal lattice energy.
Caption: Key Hydrogen Bonding Interactions with Ethanol.
Conclusion
The solubility of this compound is a multifaceted property governed by its distinct structural features. A systematic approach, combining theoretical predictions from models like Hansen Solubility Parameters with rigorous experimental validation via the equilibrium shake-flask method, is essential for its thorough characterization. This guide provides the foundational principles and actionable protocols for researchers to confidently determine the solubility profile of this compound, enabling informed decisions in formulation development and advancing its potential as a therapeutic agent.
References
-
Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. Retrieved from [Link]
-
Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott, Practical Adhesion Science. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen-Solubility.com. Retrieved from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved from [Link]
-
Solubility guidelines for candidate drugs (µg/mL). (n.d.). ResearchGate. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]
-
Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery. Retrieved from [Link]
-
Guidance on the design and conduct of equilibrium solubility studies. (2019). World Health Organization (WHO). Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. chem.ws [chem.ws]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. who.int [who.int]
Predictive Pharmacology of the Benzoate Scaffold: A Technical Guide
Introduction: The Benzoate Pharmacophore
Benzoic acid (C₆H₅COOH) serves as a foundational scaffold in medicinal chemistry. Its biological activity is not static; it is a tunable variable dependent on the electronic and steric nature of substituents on the phenyl ring. From the antimicrobial efficacy of parabens (alkyl-4-hydroxybenzoates) to the anti-inflammatory potency of salicylates (2-hydroxybenzoates), the "predicted" activity of any benzoate derivative is a function of its physicochemical descriptors.
This guide provides a rigorous framework for predicting these activities using Quantitative Structure-Activity Relationships (QSAR) and validating them through standardized experimental protocols.
The Physicochemical Framework (The "Why")
To predict biological activity, one must quantify how a substituent changes the parent molecule's interaction with a biological target (enzyme or membrane). We rely on two primary linear free-energy relationships.
The Hammett Electronic Parameter ( )
The biological activity of benzoic acids often correlates with the acidity of the carboxyl group. The Hammett equation quantifies the electronic effect of a substituent:
-
(Sigma): The substituent constant.[1]
-
Electron Withdrawing Groups (EWG): (e.g., -NO₂, -Cl). Positive
.[2] These stabilize the carboxylate anion, increasing acidity (lower pKa) and often enhancing potency in targets requiring ionic interactions. -
Electron Donating Groups (EDG): (e.g., -OH, -CH₃). Negative
.[2] These destabilize the anion, decreasing acidity.
-
- (Rho): The reaction constant, determined by the specific biological pathway.
Lipophilicity and the Hansch Constant ( )
For a benzoate to reach an intracellular target (e.g., bacterial cytoplasm), it must traverse lipid membranes. The Hansch constant
-
High
(Lipophilic): Halogens (-Cl, -Br), Alkyls. Essential for membrane penetration and hydrophobic pocket binding (e.g., COX enzyme channels). -
Low
(Hydrophilic): -OH, -NH₂. Enhances solubility but may limit passive diffusion unless active transport is involved.
In Silico Predictive Workflow (The "How")
Before wet-lab synthesis, researchers must employ a computational pipeline to filter candidates. This workflow integrates Ligand Preparation, QSAR modeling, and Molecular Docking.
Computational Pipeline Diagram
Caption: Figure 1. Step-by-step in silico workflow for predicting benzoate activity prior to synthesis.
Key Predictive Descriptors
When running the workflow above, prioritize these calculated values:
| Descriptor | Method | Relevance to Benzoates |
| HOMO/LUMO Gap | DFT (B3LYP/6-31G*) | Correlates with antioxidant capacity and radical scavenging. Smaller gap = higher reactivity. |
| ClogP | Fragment-based | Predicts bioavailability. Optimal range for oral drugs is 1–3. Parabens require higher LogP for preservative efficacy. |
| Topological Polar Surface Area (TPSA) | 2D Topology | Predicts transport. TPSA < 140 Ų is required for cell membrane permeation. |
Predicted Biological Activities & Mechanisms[3]
Based on the scaffold modifications, benzoic acids exhibit distinct primary activities.
Antimicrobial Activity (Preservative & Therapeutic)[4]
-
Prediction Rule: Activity increases with lipophilicity (alky chain length) up to a "cutoff" point (parabolic relationship).
-
Mechanism: Un-dissociated acid diffuses across the bacterial membrane. Once inside the neutral cytoplasm (pH ~7), it dissociates, releasing protons that acidify the cytoplasm and disrupt the proton motive force (PMF).
-
Key Substituents:
-
Para-hydroxy + Alkyl ester (Parabens): High efficacy due to optimized LogP.
-
Ortho-chloro: Electron withdrawal lowers pKa, ensuring more acid exists in the anionic form at physiological pH, potentially altering solubility.
-
Anti-Inflammatory Activity (COX Inhibition)[5]
-
Prediction Rule: Ortho-substitution is critical. The carboxylate binds to Arg120 in the COX channel; an ortho-substituent (like -OH or -OCOCH₃) forces a specific conformation.
-
Mechanism: Inhibition of Cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid to prostaglandins.[3][4]
-
Key Substituents:
-
2-Hydroxy (Salicylic acid): Hydrogen bonding with the carboxylate stabilizes the active conformation.
-
2-Acetoxy (Aspirin): Acetylates Ser530 in the COX active site (irreversible inhibition).
-
Comparative Activity Table
| Substituent (R) | Position | Predicted Effect ( | Predicted Primary Activity | Mechanism |
| -OH | Ortho (2) | -0.37 (Donating) | Anti-inflammatory | Intermolecular H-bond; COX-1/2 binding. |
| -OH | Para (4) | -0.37 (Donating) | Antimicrobial | Disrupts membrane integrity (requires esterification). |
| -NH₂ | Para (4) | -0.66 (Donating) | Nutrient / Antagonist | Folate synthesis precursor (PABA); Sulfonamide antagonist. |
| -Cl / -Br | Meta/Para | +0.23 (Withdrawing) | Antifungal | Increased lipophilicity; halogen bond interactions. |
| -NO₂ | Para (4) | +0.78 (Withdrawing) | Metabolic Inhibitor | Strong acidification; potential reduction to toxic metabolites. |
Experimental Validation Protocols
Predictions must be validated using self-consistent biological assays.
Validation Logic Diagram
Caption: Figure 2. Experimental logic flow for validating predicted biological activities.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Target: Validation of Antimicrobial Prediction
-
Preparation: Dissolve substituted benzoic acid in DMSO (stock 10 mg/mL).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL (0.5 McFarland standard). -
Dilution: Use a 96-well microtiter plate. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.[5] Perform serial 2-fold dilutions of the test compound across the row.
-
Inoculation: Add 10 µL of bacterial suspension to each well.
-
Controls:
-
Positive: Ciprofloxacin.
-
Negative: DMSO vehicle only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration well with no visible turbidity. Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).
Protocol B: COX-2 Inhibition Screening (In Vitro)
Target: Validation of Anti-inflammatory Prediction
-
Enzyme Prep: Use recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0).
-
Incubation: Incubate enzyme with the substituted benzoic acid (variable concentrations) for 10 minutes at 37°C.
-
Substrate Addition: Add Arachidonic Acid (10 µM) and TMPD (colorimetric substrate).
-
Reaction: The peroxidase activity of COX converts TMPD to a blue oxidized form.
-
Measurement: Monitor absorbance at 590 nm.
-
Calculation:
Calculate IC₅₀ using non-linear regression.
Conclusion
The biological activity of substituted benzoic acids is not random; it is a deterministic property governed by electronic (
References
-
Hansch, C., & Fujita, T. (1964). p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure.[1][2][5][6][7] Journal of the American Chemical Society, 86(8), 1616–1626. Link
-
Manuja, R., et al. (2013).[8] A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.[8] Link
-
Sotomayor, C. P., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Molecules, 25(4), 939. Link
-
BenchChem. (2025).[9][10] Testing the Antibacterial Activity of Substituted Benzoic Acids: Application Notes and Protocols. BenchChem Technical Library. Link
-
Ricci, G., et al. (2024).[11] Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3236. Link
Sources
- 1. spu.edu.sy [spu.edu.sy]
- 2. sips.org.in [sips.org.in]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration and Commercial Sourcing of 3-Fluoro-6-hydroxy-2-methylbenzoic Acid in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, fundamentally altering a drug candidate's metabolic stability, lipophilicity, and binding affinity [1][1]. Among these specialized building blocks, 3-fluoro-6-hydroxy-2-methylbenzoic acid (CAS: 1782543-58-1) has emerged as a highly valuable polyfunctional scaffold. By combining the privileged salicylic acid (ortho-hydroxybenzoic acid) pharmacophore with targeted fluorination and a sterically demanding methyl group, this compound offers researchers a unique platform for developing advanced active pharmaceutical ingredients (APIs), metalloenzyme inhibitors, and agrochemicals [2][2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial availability, and validated experimental workflows to guide medicinal chemists in its application.
Physicochemical Profiling & Rationale for Use
The structural design of this compound is highly intentional. The salicylic acid core is a well-documented metal chelator and cyclooxygenase (COX) inhibitor [3][3]. The addition of a fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid while simultaneously enhancing the molecule's lipophilicity and resistance to oxidative metabolism [1][1]. Furthermore, the methyl group at the 2-position introduces critical steric hindrance, locking the conformation of the carboxylate group to increase target selectivity and protect the adjacent functional groups from rapid enzymatic degradation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1782543-58-1 |
| Molecular Formula | C8H7FO3 |
| Molecular Weight | 170.14 g/mol |
| Monoisotopic Mass | 170.03792 Da |
| Predicted [M-H]- (m/z) | 169.03064 |
| Standard Commercial Purity | >95% |
Data sourced from structural profiling and commercial supplier databases [4][4].
Commercial Availability & Sourcing Strategies
For drug development professionals, maintaining a reliable supply chain for specialized building blocks is critical. This compound is commercially accessible through several high-tier chemical suppliers, facilitating seamless scaling from discovery to process chemistry.
-
EnamineStore (Catalog EN300-7430636): Offers the compound at >95% purity with scalable synthesis options ranging from 5 g to custom bulk weights, typically requiring a 7-day lead time for standard orders [5][5].
-
Matrix Scientific / Sigma-Aldrich: Provide analytical-grade batches suitable for high-throughput screening and early-stage medicinal chemistry optimization.
Synthetic Utility & Experimental Workflows
As a polyfunctional building block, this compound is primarily utilized in amidation, esterification, and cross-coupling reactions to generate complex API candidates. The presence of the free hydroxyl and carboxyl groups allows for orthogonal protection strategies during multi-step synthesis.
Synthetic workflow for the amidation of this compound.
Mechanistic Insights: The Fluorinated Salicylic Acid Core
Fluorinated salicylic acids are highly effective in biological systems due to their dual capacity for halogen bonding and transition-metal chelation. The ortho-hydroxybenzoic acid motif forms highly stable bidentate complexes with metal ions (e.g., Fe3+, Cu2+), a mechanism exploited in the design of ion chelators like deferasirox and various metalloenzyme inhibitors [3][3]. Simultaneously, the fluorine atom engages in specific halogen-protein interactions, enhancing the overall target affinity [2][2].
Target interaction pathway via halogen bonding and metal chelation.
Detailed Experimental Protocols
Protocol 1: Sterically Hindered Amidation
Objective: To synthesize an amide derivative while overcoming the steric hindrance imposed by the ortho-methyl and ortho-hydroxy groups. Causality & Reagent Selection: Standard coupling agents (e.g., EDC/HOBt) often fail or result in low yields for di-ortho-substituted benzoic acids. HATU is selected because its uronium structure efficiently forms a highly reactive 7-aza-HOBt active ester, driving the reaction forward despite steric bulk. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq (170.14 mg, 1.0 mmol) of this compound in 5 mL of anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Nucleophilic Attack: Add 1.1 eq of the target primary or secondary amine dropwise. Stir the reaction mixture at room temperature for 4–6 hours.
-
Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the characteristic[M-H]- peak at m/z 169.03064 disappears, confirming total consumption of the starting material [4][4].
-
Workup & Purification: Quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO3 (to remove any trace unreacted acid). This dual-wash system acts as a self-validating purification step, ensuring only the neutral amide product remains in the organic phase before final HPLC purification.
Protocol 2: Transition-Metal Chelation Assay (Cu2+ / Fe3+)
Objective: To evaluate the metal-chelating efficiency of the ortho-hydroxybenzoic acid motif, a critical parameter for developing metalloenzyme inhibitors [3][3]. Causality & Reagent Selection: The proximity of the hydroxyl and carboxylate groups allows for the formation of stable bidentate metal complexes. UV-Vis spectroscopy is employed because the formation of the metal-ligand charge transfer (MLCT) complex induces a distinct bathochromic shift, allowing for precise quantification of binding affinity.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM stock solution of this compound in a buffered aqueous/methanol mixture (pH 7.4, 50 mM HEPES) to mimic physiological conditions while maintaining ligand solubility.
-
Titration: Transfer 2 mL of the ligand solution into a quartz cuvette. Gradually titrate with a 1 mM standard solution of CuCl2 or FeCl3 in 5 µL increments.
-
Spectrophotometric Monitoring: Record the UV-Vis spectrum from 250 nm to 600 nm after each addition.
-
Self-Validating Data Analysis: Plot the absorbance of the newly formed MLCT band (typically around 350-400 nm) against the molar ratio of metal to ligand. A sharp inflection point at a 1:1 or 1:2 metal-to-ligand ratio self-validates the stoichiometry of the complex, confirming the compound's structural integrity as a chelator.
References
Sources
Methodological & Application
Application Note: GC-MS Derivatization Strategies for 3-Fluoro-6-hydroxy-2-methylbenzoic Acid
Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Silylation
Introduction and Chemical Rationale
The quantitative analysis of polar aromatic compounds such as 3-fluoro-6-hydroxy-2-methylbenzoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule contains two highly polar, active hydrogen-donating functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). In a GC system, these functional groups are prone to extensive intermolecular hydrogen bonding, which leads to poor volatility, thermal degradation, and severe peak tailing due to irreversible adsorption to the silanol groups of the stationary phase[1].
To overcome these limitations, chemical derivatization is an essential preparatory step. By replacing the active protons with non-polar alkyl or silyl groups, the analyte's polarity is drastically reduced while its volatility and thermal stability are increased, resulting in sharp, symmetrical chromatographic peaks[2].
Selection of Derivatization Strategy
For phenolic acids, silylation is the most versatile and widely adopted derivatization procedure[3]. This application note evaluates two premier silylating reagents for the simultaneous derivatization of the -COOH and -OH groups:
-
BSTFA + 1% TMCS : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) is a critical catalyst. Because the target molecule features ortho-methyl and ortho-fluoro substitutions, the local steric hindrance around the hydroxyl and carboxyl groups is high. TMCS acts as a highly reactive, small-molecule catalyst to drive the silylation of these sterically hindered sites to completion[4].
-
MTBSTFA : N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide replaces active protons with tert-butyldimethylsilyl (TBDMS) groups. TBDMS derivatives are significantly more stable to moisture than TMS derivatives. Furthermore, under Electron Ionization (EI), MTBSTFA derivatives yield a highly abundant [M-57]+ fragment (due to the loss of the tert-butyl radical), which serves as an exceptionally robust quantifier ion for Selected Ion Monitoring (SIM)[5].
Workflow Visualization
Caption: GC-MS derivatization workflow for this compound.
Experimental Protocols
Self-Validating System Design
To ensure absolute confidence in the analytical results, this protocol is designed as a self-validating system. Prior to extraction, samples must be spiked with an Internal Standard (IS), such as 4-chlorobenzoic acid or a deuterated analog.
-
Validation Check 1 (Recovery): The absolute peak area of the fully derivatized IS must remain consistent (< 5% RSD) across all injections.
-
Validation Check 2 (Reaction Completion): The chromatogram must be actively monitored for mono-derivatized species. The presence of a mono-TMS peak indicates incomplete reaction, triggering a protocol failure and requiring re-optimization of incubation time.
Step-by-Step Methodology: BSTFA + 1% TMCS (Standard Protocol)
-
Sample Drying: Transfer 100 µL of the extracted sample (containing 10–500 ng/mL of this compound) into a 2 mL glass GC autosampler vial with a micro-insert. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N2).
-
Causality: Silylating reagents are extremely moisture-sensitive. Residual water will rapidly hydrolyze the reagent into hexamethyldisiloxane, completely quenching the derivatization reaction[1].
-
-
Solvation & Catalysis: Add 50 µL of anhydrous pyridine to the dried residue.
-
Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the acidic byproducts of the reaction and its basic lone pair catalyzes the nucleophilic attack of the analyte on the silicon atom[2].
-
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS[4].
-
Thermal Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry heating block at 70 °C for 45 minutes [1].
-
Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance caused by the ortho-fluoro and ortho-methyl groups, ensuring both the -OH and -COOH groups are fully silylated.
-
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature for 15 minutes prior to GC-MS injection.
Alternative Methodology: MTBSTFA (High-Stability Protocol)
If samples are prone to moisture contamination during long autosampler queues, MTBSTFA is recommended.
-
Dry the sample completely under N2.
-
Add 50 µL of anhydrous acetonitrile or pyridine.
-
Add 50 µL of MTBSTFA.
-
Incubate at 80 °C for 60 minutes .
-
Causality: The bulky tert-butyl group of MTBSTFA creates significant steric drag, requiring higher temperatures and longer reaction times to achieve complete substitution compared to the smaller TMS group[5].
-
GC-MS Analytical Parameters
To ensure optimal separation and detection of the derivatized this compound, the following GC-MS parameters are recommended[4]:
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1.0 µL, Splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
Quantitative Data & Derivative Comparison
The following table summarizes the expected quantitative and structural parameters for the derivatized target molecule (Underivatized MW = 170 g/mol ).
| Parameter | BSTFA + 1% TMCS (Di-TMS Derivative) | MTBSTFA (Di-TBDMS Derivative) |
| Derivative Molecular Weight | 314 g/mol | 398 g/mol |
| Reaction Conditions | 70 °C for 45 min | 80 °C for 60 min |
| Moisture Sensitivity | Extremely High | Low to Moderate |
| Steric Hindrance Impact | Low (TMCS catalyzes effectively) | High (Bulky TBDMS group)[5] |
| Primary EI-MS Fragment | m/z 314 [M]+, m/z 299 [M-15]+ | m/z 341 [M-57]+ (loss of tert-butyl) |
| Suitability for SIM Mode | Good | Excellent (Highly abundant [M-57]+) |
Troubleshooting
-
Observation: Multiple peaks appear for the target analyte (e.g., detection of a peak at m/z 242 corresponding to a mono-TMS derivative).
-
Root Cause: Incomplete derivatization, likely due to the steric hindrance of the ortho-substituents preventing the phenolic -OH from reacting.
-
Corrective Action: Increase the incubation time to 60 minutes, ensure the TMCS concentration is strictly 1%, and verify absolute sample dryness before reagent addition[1].
-
-
Observation: Rapid degradation of signal intensity across a long autosampler sequence.
-
Root Cause: Moisture ingress through pierced vial septa hydrolyzing the TMS derivatives.
-
Corrective Action: Switch to the MTBSTFA protocol, as TBDMS derivatives are highly resistant to hydrolysis[5].
-
References
-
Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. Available at:[Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Available at:[Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Available at: [Link]
Sources
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Profiling the Anti-Inflammatory Activity of Ortho-Amino Benzoic Acid Derivatives
Executive Summary
Ortho-amino benzoic acid derivatives, commonly referred to as anthranilic acid derivatives or fenamates (e.g., mefenamic acid, flufenamic acid, ufenamate), represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. While their primary therapeutic utility stems from their ability to inhibit cyclooxygenase (COX) enzymes, recent pharmacological profiling reveals a polyvalent mechanism of action. Unlike many traditional NSAIDs, fenamates exhibit unique off-target effects, including the selective inhibition of the NLRP3 inflammasome and modulation of specific ion channels[3][4][5].
This application note provides drug development professionals and researchers with a comprehensive framework for evaluating the anti-inflammatory activity of anthranilic acid derivatives, detailing the structure-activity relationship (SAR), dual-pathway mechanisms, and self-validating in vitro assay protocols.
Pharmacological Mechanisms & Structure-Activity Relationship
The Classical Pathway: Cyclooxygenase (COX) Inhibition
The foundational anti-inflammatory mechanism of fenamates is the competitive inhibition of the COX-1 and COX-2 isoforms[1][2]. By blocking the active site of these enzymes, fenamates prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), thereby halting the downstream synthesis of pro-inflammatory prostanoids (such as PGE2)[6]. While COX-1 is constitutively expressed for homeostatic functions (e.g., gastric mucosal protection), COX-2 is highly inducible during inflammatory responses[2][6].
The Novel Pathway: NLRP3 Inflammasome Modulation
Emerging research highlights a secondary, chemical-class-specific mechanism: the inhibition of the NLRP3 inflammasome[3][5]. The NLRP3 inflammasome is a multiprotein complex responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18[3][4]. Fenamates (particularly flufenamic and mefenamic acid) uniquely inhibit this pathway by blocking volume-regulated anion channels (VRAC) and modulating K+ efflux, which are critical upstream triggers for inflammasome assembly[3][4][7]. This dual action makes fenamates highly valuable for neurodegenerative and auto-inflammatory disease modeling[5][7].
Dual anti-inflammatory mechanisms of ortho-amino benzoic acid derivatives.
Structural Determinants of Activity (SAR)
The position of the acidic function is absolute; meta- and para-benzoic acid analogues exhibit no anti-inflammatory activity[8]. The conformational flexibility provided by N-aryl substitutions (e.g., the 2,3-dimethylphenyl group in mefenamic acid) allows the molecule to adapt to the hydrophobic channels of COX enzymes[1]. Furthermore, the introduction of bulky functional groups (such as N-sulfonyl or specific amide derivatives) exploits the larger substrate entry site of the COX-2 isoform, significantly enhancing COX-2 selectivity over COX-1.
Quantitative Inhibition Profiles
To benchmark newly synthesized anthranilic acid derivatives, researchers evaluate the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI). The table below summarizes quantitative reference data for highly selective COX inhibitors and relevant botanical extracts utilized in standard screening assays[6][9][10].
| Compound / Extract | Target Enzyme | IC50 Value | Selectivity Index (SI)* | Reference |
| Cox-2-IN-26 (Reference Inhibitor) | COX-1 | 10.61 µM | ~158 | [9] |
| Cox-2-IN-26 (Reference Inhibitor) | COX-2 | 0.067 µM | - | [9] |
| COX-2-IN-43 (Reference Inhibitor) | Human COX-1 | 15.8 µM | >200 | [6] |
| COX-2-IN-43 (Reference Inhibitor) | Human COX-2 | 0.075 µM | - | [6] |
| X. americana hydroethanolic extract | COX-2 | 11.13 µg/mL | N/A | [10] |
| T. macroptera hydroethanolic extract | COX-2 | 12.79 µg/mL | N/A | [10] |
*Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates a stronger preference for the inducible COX-2 isoform, correlating with reduced gastrointestinal toxicity[6][9].
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Peroxidase Activity Screening
This colorimetric assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[10][11].
Step-by-step workflow for in vitro COX-1/COX-2 inhibition screening assays.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute Assay Buffer (0.1 M Tris-HCl, pH 8.0)[11]. Prepare a solution of heme in dimethylsulfoxide (DMSO) and dilute it into the assay buffer[11].
-
Plate Setup: To a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme per well[10][11].
-
Inhibitor Addition & Pre-incubation: Add 10 µL of the anthranilic acid derivative (at varying concentrations) to the inhibitor wells. Incubate the plate for 10–15 minutes at 25°C[9][10].
-
Causality: Fenamates are competitive inhibitors. Pre-incubation allows the compound to access the hydrophobic channel of the enzyme and reach thermodynamic equilibrium before the substrate is introduced[9].
-
-
Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD), followed immediately by 20 µL of arachidonic acid to all wells[10].
-
Detection: Incubate for exactly 2 minutes at 25°C, then read the absorbance at 590 nm using a microplate reader[10].
Self-Validating System Controls:
-
100% Initial Activity Well: Contains vehicle (e.g., DMSO) instead of the inhibitor. Establishes the maximum uninhibited enzyme velocity[10][11].
-
Background Well: Contains buffer and heme, but no enzyme[10][11].
-
Validation Logic: If the Background well absorbance exceeds 15% of the Initial Activity well, the TMPD substrate is likely undergoing spontaneous, non-enzymatic oxidation and must be replaced.
Protocol 2: Cellular NLRP3 Inflammasome Inhibition Assay
Because fenamates uniquely inhibit the NLRP3 inflammasome independent of COX activity[3][4], this cellular assay is critical for profiling novel ortho-amino benzoic acid derivatives.
Step-by-Step Methodology:
-
Cell Culture & Priming (Signal 1): Seed RAW 264.7 macrophages at
cells/well. Treat with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours[6].-
Causality: LPS binds to TLR4, activating NF-κB to upregulate the transcription of pro-IL-1β and NLRP3. This primes the cell but does not assemble the inflammasome[3].
-
-
Inhibitor Treatment: Wash cells and apply the fenamate derivative for 30 minutes.
-
Activation (Signal 2): Stimulate cells with 5 mM ATP for 45 minutes.
-
Causality: ATP activates P2X7 receptors, triggering rapid K+ efflux and the opening of VRAC channels. This ion redistribution forces the assembly of the NLRP3 inflammasome, which cleaves pro-caspase-1 into active caspase-1, subsequently maturing pro-IL-1β into active IL-1β[3][4]. Fenamates specifically block this VRAC/K+ efflux step[3][4].
-
-
Detection: Collect the cell culture supernatant and quantify IL-1β using a competitive ELISA kit[6].
Self-Validating System Controls:
-
Priming-Only Control: Cells treated with LPS but no ATP.
-
Validation Logic: If high levels of IL-1β are detected in this well, the cells are undergoing premature pyroptosis, or the LPS is contaminated with secondary triggers. Robust IL-1β release should strictly depend on the addition of ATP[3][4].
References
- Novel Coronavirus-Induced NLRP3 Inflammasome Activation: A Potential Drug Target in the Tre
- Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Sciepub.
- Selective inhibition of the K+ efflux sensitive NLRP3 pathway by Cl− channel modul
- Fenamates as Potential Therapeutics for Neurodegener
- Fenamates for Neurodegener
- Mefenamic acid. Wikipedia.
- What is the mechanism of Ufenamate?
- A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIV
- COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical / Windows.net.
- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
- Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. Benchchem.
- in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology.
- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
Sources
- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 3. Frontiers | Novel Coronavirus-Induced NLRP3 Inflammasome Activation: A Potential Drug Target in the Treatment of COVID-19 [frontiersin.org]
- 4. Selective inhibition of the K+ efflux sensitive NLRP3 pathway by Cl− channel modulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academicjournals.org [academicjournals.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Anticancer properties of substituted quinazolinones from benzoic acid
An Application Guide to the Synthesis and Evaluation of Substituted Quinazolinones from Benzoic Acid as Anticancer Agents
Introduction: The Quinazolinone Scaffold in Oncology
Quinazolinones represent a prominent class of nitrogen-containing heterocyclic compounds, a structural motif found in numerous natural alkaloids and synthetic molecules with significant pharmacological properties.[1][2] Their derivatives have garnered substantial interest in medicinal chemistry due to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4] However, it is in the realm of oncology that the quinazolinone scaffold has truly emerged as a "privileged structure." This is underscored by its presence in several FDA-approved targeted cancer therapies, such as gefitinib and erlotinib, which are pivotal in the treatment of certain cancers.[3][5]
The versatility of the quinazolinone core allows for extensive chemical modification, particularly through the use of precursors like benzoic acid derivatives. These modifications enable the fine-tuning of the molecule's interaction with specific biological targets, leading to enhanced potency and selectivity. This guide provides a detailed overview of the synthesis of substituted quinazolinones from benzoic acid precursors and presents robust, field-proven protocols for the systematic evaluation of their anticancer properties in vitro. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Synthetic Strategy: From Benzoic Acid to Bioactive Quinazolinone
Causality Behind the Method: The use of 2-aminobenzoic acid (anthranilic acid) and its derivatives as a starting material is a cornerstone of quinazolinone synthesis. This precursor strategically provides the benzene ring and the amine and carboxylic acid functionalities at the ortho position, which are essential for constructing the fused pyrimidine ring that defines the quinazolinone scaffold. The choice of subsequent reagents dictates the substitution pattern, which is critical for modulating the compound's biological activity.
A common and effective method involves a cyclization reaction to form the core structure. The following protocol outlines a general procedure for synthesizing a 2,3-disubstituted quinazolin-4(3H)-one, a class that has shown significant anticancer potential.
General Synthetic Protocol:
-
Step 1: Acylation of 2-Aminobenzoic Acid: A substituted 2-aminobenzoic acid is first reacted with an acid chloride (e.g., chloroacetyl chloride) in an appropriate solvent (e.g., dioxane) in the presence of a base (e.g., triethylamine) to form the N-acylated intermediate. This step introduces the precursor for the C2 position of the quinazolinone ring.
-
Step 2: Primary Amine Introduction: The resulting intermediate is then reacted with a primary amine (R¹-NH₂). This reaction displaces the chlorine atom and introduces the first key substituent that will ultimately be at the N3 position.
-
Step 3: Cyclization: The product from Step 2 is heated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or by thermal cyclization, to facilitate the intramolecular condensation between the amide and the carboxylic acid, forming the quinazolinone ring system.
-
Step 4 (Optional): Further Substitution: Depending on the desired final compound, additional functional groups can be introduced. For instance, if a different substituent is desired at the C2 position, a 2-thioxoquinazoline intermediate can be synthesized and subsequently reacted with various nucleophiles.[6]
This multi-step synthesis allows for the creation of a diverse library of compounds by varying the substituents on the initial benzoic acid and the primary amine used in the reaction.
Caption: A generalized workflow for synthesizing substituted quinazolinones.
Expert Insight on Structure-Activity Relationship (SAR): The biological activity of quinazolinones is highly dependent on the nature and position of substituents. SAR studies have revealed that modifications at the C2, N3, C6, and C7 positions are particularly influential.[7][8] For example, introducing small, lipophilic groups at the N3 position often enhances cytotoxicity, while substitutions at the C6 and C7 positions with groups capable of hydrogen bonding can improve binding to kinase targets like the Epidermal Growth Factor Receptor (EGFR).[5] Therefore, a rational design approach, guided by SAR, is crucial for developing potent and selective anticancer agents.
Mechanisms of Anticancer Action
Substituted quinazolinones exert their anticancer effects through a variety of mechanisms, often by targeting key pathways that are dysregulated in cancer cells.[9]
-
Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are potent inhibitors of protein tyrosine kinases, particularly EGFR.[1][4] They typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking the downstream signaling pathways (e.g., PI3K/AKT/mTOR) that drive cell proliferation, survival, and migration.[10][11]
-
Disruption of Microtubule Dynamics: Certain quinazolinone-based compounds have been shown to inhibit tubulin polymerization.[12] By interfering with the formation of the mitotic spindle, these agents induce a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[13]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of effective quinazolinone compounds is the induction of apoptosis, or programmed cell death.[9] This can be triggered through various mechanisms, including the activation of caspases, disruption of mitochondrial membrane potential, and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][13]
Caption: Quinazolinones inhibiting the EGFR-PI3K-AKT signaling pathway.
Application Notes: A Pipeline for In Vitro Evaluation
A systematic approach is essential to characterize the anticancer potential of newly synthesized quinazolinone derivatives. The experimental pipeline should progress from broad screening to more detailed mechanistic investigations.
Caption: A logical workflow for evaluating anticancer properties.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer activity of novel compounds. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls (Critical for Validation):
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin or Gefitinib).
-
Blank: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[16][17] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[18] Propidium Iodide (PI) is a DNA-intercalating agent that is membrane-impermeant and thus only enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[19]
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate or T25 flask and treat with the quinazolinone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well to ensure all apoptotic cells are collected.[18][19]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[19]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Controls for Setup: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set the appropriate voltage and compensation settings.[21]
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population. Because PI binds stoichiometrically to DNA, the fluorescence intensity measured by flow cytometry is directly proportional to the amount of DNA.[22] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2). A cell count of 1-3 x 10⁶ cells per sample is recommended.[23]
-
Fixation (Critical Step): Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[22][23]
-
Washing: Centrifuge the fixed cells and wash once with 1 mL of PBS to remove the ethanol.[24]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at room temperature. This step is essential to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[22]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for at least 15-30 minutes at room temperature in the dark.[23][24]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[22]
-
Data Analysis:
-
Gate on the single-cell population using a forward scatter-area (FSC-A) versus forward scatter-height (FSC-H) or a pulse width plot to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity on a linear scale.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24] An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
-
Data Presentation and Interpretation
To effectively communicate findings, quantitative data should be summarized in a clear and concise format.
Table 1: Cytotoxic Activity (IC₅₀) of Quinazolinone Derivatives against Human Cancer Cell Lines
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) ± SD [MCF-7] | IC₅₀ (µM) ± SD [A549] | IC₅₀ (µM) ± SD [PC-3] |
| QZ-01 | H | H | 85.2 ± 4.1 | 92.5 ± 5.3 | > 100 |
| QZ-02 | 4-Cl | H | 22.7 ± 1.8 | 35.1 ± 2.9 | 48.6 ± 3.7 |
| QZ-03 | 4-OCH₃ | H | 15.4 ± 1.1 | 18.9 ± 1.5 | 25.3 ± 2.0 |
| QZ-04 | 4-OCH₃ | 6-Br | 5.8 ± 0.4 | 7.2 ± 0.6 | 9.1 ± 0.8 |
| Doxorubicin | - | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Data are hypothetical and for illustrative purposes only. A lower IC₅₀ value indicates higher potency.
Interpretation: The data in Table 1 would suggest that the addition of a methoxy group at the R¹ position (QZ-03 vs. QZ-01) and a bromine at the R² position (QZ-04 vs. QZ-03) significantly enhances cytotoxic activity across all tested cell lines. This provides a clear direction for further SAR-guided optimization.
Conclusion and Future Perspectives
Substituted quinazolinones derived from benzoic acid are a highly valuable and versatile scaffold in the discovery of novel anticancer agents. Their synthetic tractability allows for the generation of large, diverse chemical libraries, and their ability to target fundamental cancer pathways, such as tyrosine kinase signaling and cell cycle progression, underscores their therapeutic potential.
The systematic application of the protocols detailed in this guide—from initial cytotoxicity screening with the MTT assay to mechanistic elucidation via apoptosis and cell cycle analyses—provides a robust framework for identifying and characterizing promising lead compounds. Future efforts should focus on optimizing these leads to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing the most promising candidates into preclinical in vivo models and, eventually, clinical development.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Oncology Case Reports. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link]
-
QUINAZOLINONES AS NOVEL ANTITUMOR AGENTS. Journal of Biological Research. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. Available at: [Link]
-
Apoptosis Protocols. University of South Florida Health. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. Available at: [Link]
-
Design and synthesis of BMH-21-like quinazolinone derivatives as potential anti-cancer agents. RSC Advances. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
-
Synthesis of quinazoline‐4‐ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines. ResearchGate. Available at: [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis Online. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. Available at: [Link]
-
SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents... ResearchGate. Available at: [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Cell Cycle analysis. Flow Cytometry Core Facility. Available at: [Link]
-
Cell Cycle Analysis. Flow Cytometry Core. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
(PDF) Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. ResearchGate. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. ijramr.com [ijramr.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. atcc.org [atcc.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. corefacilities.iss.it [corefacilities.iss.it]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
Protocol for Assessing the Antimicrobial Effects of Benzoic Acid Derivatives
Strategic Overview: The pKa Constraint
Assessing benzoic acid derivatives requires a fundamental deviation from standard clinical microbiology protocols. Unlike traditional antibiotics (e.g., aminoglycosides, beta-lactams) which function optimally at physiological pH (7.2–7.4), benzoic acid derivatives are weak organic acids with pKa values typically ranging between 4.0 and 4.5.
The "Ion Trapping" Mechanism: The antimicrobial efficacy is primarily driven by the undissociated (protonated) acid .
-
Extracellular: At low pH (pH < pKa), the molecule exists as the uncharged acid (
). This lipophilic form freely permeates the bacterial cell membrane. -
Intracellular: Once inside the neutral cytoplasm (pH ~7.0), the acid dissociates (
). -
Effect: The release of protons acidifies the cytoplasm, collapsing the proton motive force (PMF) and inhibiting enzymatic function. The accumulation of the anion (
) may also cause turgor stress.
Critical Directive: Standard Mueller-Hinton Broth (MHB) has a pH of 7.2–7.4. At this pH, benzoic acid (pKa 4.2) is >99.9% dissociated (ionized) and cannot penetrate the cell. Protocols must be run at adjusted pH levels (e.g., pH 5.0–5.5) to detect activity.
Mechanism of Action Diagram
Caption: The "Ion Trapping" mechanism. Efficacy depends on the transmembrane pH gradient allowing the lipophilic undissociated acid to enter and release protons intracellularly.
Pre-Analytical Phase
Compound Preparation (Solubility Management)
Benzoic acid derivatives are often hydrophobic.
-
Solvent: Dissolve stock compounds in 100% DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 100x stock solution (e.g., if testing up to 1024 µg/mL, make a 102.4 mg/mL stock).
-
Safety Limit: The final assay concentration of DMSO should not exceed 1% (v/v) for sensitive organisms (e.g., Pseudomonas spp.) or 2.5% for robust organisms (S. aureus).
-
Note: Always include a "Solvent Control" (media + DMSO only) to ensure the solvent isn't inhibiting growth.
-
Media Preparation (The pH Adjustment)
Standard CLSI M07 protocols must be modified.
-
Buffering: To maintain pH 5.5 during incubation (bacteria produce acids/bases during growth), use 100 mM MES buffer (2-(N-morpholino)ethanesulfonic acid).
-
Why MES? It buffers effectively between pH 5.5–6.7 and is non-toxic to most bacteria.
-
-
Adjustment: Adjust pH to 5.5 using 1N HCl or NaOH after adding the buffer but before autoclaving (or filter sterilize).
-
Control: You must run a "Growth Control" at pH 5.5 (without drug) to prove the bacteria can thrive at this acidity.
Protocol 1: pH-Modified Broth Microdilution (MIC)
This protocol adapts CLSI M07-A10 standards for acidic testing conditions.
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Strains: E. coli ATCC 25922, S. aureus ATCC 29213 (Standard QC strains).
-
Media: CAMHB-MES (pH 5.5).
-
Plates: 96-well round-bottom polystyrene plates.
Workflow
-
Inoculum Prep: Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB-MES to reach CFU/mL. -
Plate Setup:
-
Rows A-H: Serial 2-fold dilutions of the benzoic acid derivative (e.g., 2048 to 4 µg/mL).
-
Column 11 (Growth Control): Bacteria + Media + DMSO (no drug).
-
Column 12 (Sterility Control): Media only.
-
-
Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in wells. Final bacterial concentration:
CFU/mL. -
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
-
Readout: Visual turbidity. MIC is the lowest concentration with no visible growth .
Data Interpretation Table:
| Condition | MIC (µg/mL) | Interpretation |
| pH 7.4 (Standard) | >1024 | Inactive. Molecule is dissociated (ionized). |
| pH 5.5 (Buffered) | 128 | Active. Significant undissociated fraction enters cell. |
| Solvent Control | Growth | Validates that DMSO is not toxic. |
| Acid Control | Growth | Validates that pH 5.5 alone does not kill the strain. |
Protocol 2: Time-Kill Kinetics
Benzoic acid derivatives are often bacteriostatic (inhibiting growth) rather than bactericidal (killing) at lower concentrations. This assay distinguishes the two.
Objective: Determine the rate of killing over 24 hours.
Workflow
-
Preparation: Prepare 10 mL of CAMHB-MES (pH 5.5) containing the derivative at 1x, 2x, and 4x MIC . Include a Growth Control (no drug).
-
Inoculation: Add bacteria to reach a starting density of
CFU/mL. -
Incubation: Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute (1:10 to 1:10,000) in saline and plate onto Mueller-Hinton Agar. Incubate overnight.
-
Calculation: Count colonies and calculate CFU/mL.
Criteria:
-
Bactericidal:
reduction (99.9% kill) from the initial inoculum.[2][3][4] -
Bacteriostatic:
reduction.[2]
Protocol 3: Membrane Permeability (Mode of Action)
Since benzoic acid derivatives are lipophilic, they often destabilize the membrane.
Objective: Assess Inner Membrane (IM) integrity using Propidium Iodide (PI). PI is membrane-impermeable and only fluoresces when it enters a compromised cell and binds DNA.[5]
Materials
-
Dye: Propidium Iodide (Sigma), 1 mg/mL stock.
-
Positive Control: Nisin (for Gram+) or Polymyxin B (for Gram-).
Workflow
-
Cell Prep: Grow cells to mid-log phase (
). Wash twice with PBS (pH 5.5) to remove media. Resuspend to . -
Treatment: Add benzoic acid derivative at 2x MIC . Incubate for 1 hour.
-
Staining: Add PI to a final concentration of 10 µg/mL. Incubate 15 mins in the dark.
-
Measurement: Read fluorescence in a microplate reader (Excitation: 535 nm, Emission: 617 nm).
-
Normalization: Calculate % Permeability relative to the Positive Control (100% lysis).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the pH-adjusted Broth Microdilution assay.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.[6] [Link]
-
Lambert, R. J. W., & Stratford, M. (1999). Weak-acid preservatives: modelling microbial inhibition and response. Journal of Applied Microbiology, 86(1), 157-164. [Link]
-
American Society for Testing and Materials (ASTM). (2023). Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure (E2315-16). West Conshohocken, PA: ASTM International. [Link]
-
Hancock, R. E. W. (n.d.). NPN Uptake Assay Protocol. Hancock Laboratory, University of British Columbia. [Link]
Sources
- 1. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Using 3-fluoro-6-hydroxy-2-methylbenzoic acid as a building block in organic synthesis
Application Note: Strategic Utilization of 3-Fluoro-6-hydroxy-2-methylbenzoic Acid in Organic Synthesis
Executive Summary & Technical Profile
This compound (CAS: 1782543-58-1 ) is a highly specialized fluorinated building block.[1] It represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric features of salicylic acid with the metabolic stability of the carbon-fluorine bond and the conformational restriction of an ortho-methyl group.
This guide addresses the specific synthetic challenges posed by this molecule—namely, the steric congestion at the 1,2,3-positions and the strong intramolecular hydrogen bonding between the C1-carboxyl and C6-hydroxyl groups.
Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 1782543-58-1[1]
-
Molecular Formula: C₈H₇FO₃[1]
-
Molecular Weight: 170.14 g/mol [1]
-
Key Structural Features:
-
C3-Fluorine: Blocks metabolic hydroxylation at a typically labile site; modulates pKa via inductive effects.
-
C2-Methyl: Provides steric bulk, forcing the carboxyl group into a specific dihedral angle relative to the ring, often improving selectivity for enzyme active sites (atropisomerism potential).
-
C1-COOH / C6-OH (Salicylate Motif): Forms a pseudo-six-membered ring via intramolecular hydrogen bonding, significantly reducing the nucleophilicity of the phenol and the electrophilicity of the carbonyl.
-
Strategic Applications & Reactivity Logic
The utility of this building block lies in Fragment-Based Drug Discovery (FBDD) . It serves as a core for:
-
Fluorinated Salicylamides: Common motifs in anthelmintics and kinase inhibitors.
-
Benzoxazinones/Chromones: Precursors for heterocyclic scaffolds.
-
Bioisosteric Replacement: Mimicking non-fluorinated polyketide metabolites with enhanced metabolic stability.
Reactivity Map (DOT Visualization)
The following diagram illustrates the competitive reactivity and the steric/electronic influence of substituents.
Figure 1: Reactivity landscape of this compound. Note the antagonistic relationship between the steric bulk (C2-Me) and the carboxyl reactivity.
Experimental Protocols
Protocol A: Sterically Demanding Amide Coupling
Objective: To synthesize a fluorinated salicylamide derivative while overcoming the deactivating intramolecular H-bond and steric hindrance.
Rationale: Standard EDC/NHS coupling often fails due to the C2-methyl sterics and the C6-OH hydrogen bond stabilizing the acid. We utilize HATU with a specific base order to disrupt the internal H-bond and activate the carboxylate.
Materials:
-
This compound (1.0 eq)
-
Amine partner (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
H-Bond Disruption: Dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add DIPEA (2.0 eq only) and stir at room temperature for 15 minutes .
-
Scientist's Note: This pre-stirring step deprotonates the carboxylic acid and disrupts the strong OH···COOH hydrogen bond, making the carbonyl more accessible.
-
-
Activation: Add HATU (1.2 eq) in one portion. Stir for 30 minutes. The solution should turn slightly yellow.
-
Coupling: Add the amine partner (1.2 eq) followed by the remaining DIPEA (1.0 eq).
-
Reaction: Stir at 40°C for 4–6 hours.
-
Optimization: Unlike standard amides (RT), the 2-methyl group requires mild heating to drive the amine attack on the active ester.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation Check:
-
TLC: The starting material (acid) will streak; the product (amide) should be a distinct, non-streaking spot.
-
¹H NMR: Look for the disappearance of the broad COOH singlet (~11-13 ppm) and the appearance of the amide NH doublet/triplet.
Protocol B: Regioselective Phenol Alkylation
Objective: To functionalize the C6-hydroxyl group without esterifying the carboxyl group.
Rationale: The carboxyl group is more acidic than the phenol. To alkylate only the phenol, we must use a base that deprotonates the phenol but relies on the carboxylate acting as a poor nucleophile due to steric shielding. However, a more robust route involves Global Esterification -> Phenol Alkylation -> Hydrolysis .
Direct Alkylation Strategy (Optimized for Selectivity):
Materials:
-
This compound[1]
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (Reagent Grade)
Methodology:
-
Solvation: Dissolve the substrate in Acetone (0.1 M).
-
Base Addition: Add K₂CO₃ (2.2 eq).
-
Note: We use excess base to ensure the dianion is formed (Carboxyl-COO⁻ and Phenol-O⁻).
-
-
Controlled Addition: Cool to 0°C . Add the Alkyl Halide (1.1 eq) dropwise.
-
Kinetic Control: Stir at 0°C for 2 hours, then warm to RT.
-
Causality: The phenoxide (O⁻) is a better nucleophile than the carboxylate (COO⁻) and is less sterically hindered (C6 is open, C1 is blocked by C2-Me). This promotes O-alkylation over esterification.
-
-
Quench: Acidify with 1M HCl to pH 3.
-
Result: Any ester formed is minor; the carboxylate reprotonates to the acid.
-
-
Extraction: Extract with DCM.
Quantitative Data Summary
| Parameter | Value / Condition | Impact on Synthesis |
| pKa (COOH) | ~2.5 (Est.) | More acidic than benzoic acid due to C3-F inductive effect. |
| Steric Bulk | High (C2-Methyl) | Slows nucleophilic attack at C1; requires HATU/Heating. |
| H-Bond Strength | Strong (C1-C6) | Reduces phenol nucleophilicity; requires polar solvent (DMF) to disrupt. |
| Solubility | Low (Water), High (DMSO/DMF) | Reactions must be performed in organic media. |
Workflow Visualization
The following diagram outlines the decision tree for functionalizing this building block.
Figure 2: Strategic decision tree for functional group manipulation.
References
-
Matrix Scientific . (n.d.). This compound Product Page. Retrieved from (Verified CAS Source).
-
Apollo Scientific . (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for 3-Bromo-2-fluoro-6-methylbenzoic acid (Structural Analog). Retrieved from
-
BOC Sciences . (n.d.). Fluorinated Building Blocks: Introduction and Applications. Retrieved from
-
Organic Syntheses . (n.d.). Synthesis of 2-amino-3-fluorobenzoic acid (Methodological Analog). Retrieved from
Sources
Application Note: Advanced Crystallization Strategies for Fluorinated Organic Acids
Introduction: The Fluorine Paradox in Process Chemistry
The incorporation of fluorine into organic acids—common in modern API (Active Pharmaceutical Ingredient) design to block metabolic hotspots or modulate lipophilicity—introduces unique process challenges. While the C-F bond enhances metabolic stability, it fundamentally alters the intermolecular forces governing crystal lattice formation.
The Core Challenge: Fluorine is highly electronegative yet possesses low polarizability. This results in weak dispersion forces and a "fluorous" character that resists standard hydrocarbon packing. For fluorinated organic acids (FOAs), this often manifests as:
-
Drastic pKa Shifts: Strong electron-withdrawing effects can drop pKa values by 3–4 units compared to non-fluorinated analogs (e.g., Acetic Acid pKa ~4.76 vs. Trifluoroacetic Acid pKa ~0.23).
-
Oiling Out (Liquid-Liquid Phase Separation - LLPS): The "fluorophobic" effect often leads to metastable oil droplets rather than nucleation, particularly in aqueous-organic mixtures.
-
Solvate Formation: The demand for electron density often traps solvent molecules in the lattice, complicating drying and stability.
This guide details protocols to bypass these thermodynamic traps, ensuring high-purity isolation of crystalline FOAs.
Physicochemical Considerations & Solvent Strategy
The Acidity Shift
Understanding the acidity of your specific FOA is the first step in designing a crystallization. The inductive effect (
| Compound Class | Approx.[2][3][4][5][6][7][8][9] pKa Range | Process Implication |
| Monofluoro-acids | 2.5 – 3.0 | Behave like standard weak acids; pH swing is effective. |
| Difluoro-acids | 1.2 – 1.5 | Strong acids; require low pH (<1) to suppress ionization. |
| Perfluoro-acids (e.g., TFA, PFOA) | -0.5 – 0.5 | Superacids; exist as ions in most aqueous conditions. Salt formation is often preferred over free acid isolation. |
Solvent Selection Decision Matrix
Standard "like dissolves like" rules fail with highly fluorinated compounds. They often exhibit fluorous solubility—dissolving well in fluorinated solvents but poorly in both water and standard hydrocarbons.
Diagram 1: Solvent Selection Logic for FOAs
Caption: Decision tree for selecting crystallization solvents based on fluorine content and solubility profiles.
Protocol A: Controlled Anti-Solvent Crystallization
Best for: FOAs with high solubility in organic solvents and tendency to oil out.
Mechanism: This protocol uses a "reverse addition" strategy to maintain low supersaturation, preventing the system from crossing the Spinodal decomposition line where oiling out occurs.
Materials
-
Good Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).
-
Anti-Solvent: 0.1 M HCl (aqueous). Note: The acid is crucial to suppress ionization of the FOA, which would otherwise increase solubility in water.
-
Equipment: Jacketed reactor with overhead stirring and turbidity probe (optional).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude FOA in the minimum volume of Good Solvent at 40°C. Filter to remove insolubles.
-
Metastable Zone Establishment: Cool the solution to 20°C.
-
Seed Bed Generation (Critical):
-
In a separate vessel, charge the Anti-Solvent (volume = 20% of final batch volume).
-
Add 1-2 wt% of pure seed crystals to the Anti-Solvent.
-
Why: Adding the FOA solution to a pre-existing seed bed ensures immediate growth sites, preventing the accumulation of supersaturation that leads to oiling.
-
-
Controlled Addition: Slowly dose the FOA solution into the Anti-Solvent/Seed slurry over 2–4 hours.
-
Rate: Maintain a linear addition rate.
-
Agitation: High shear is recommended to disperse the incoming solution rapidly.
-
-
Aging: Once addition is complete, age the slurry for 2 hours at 20°C, then cool to 0°C over 2 hours.
-
Isolation: Filter and wash with a cold 1:4 mixture of Good/Anti-Solvent.
Protocol B: Reactive Crystallization (pH Swing)
Best for: Purification of crude mixtures containing non-acidic impurities.
Mechanism: Exploits the high acidity of FOAs. The FOA is pulled into the aqueous phase as a salt (leaving impurities in the organic phase), then re-acidified to precipitate.
Step-by-Step Methodology
-
Biphasic Setup: Dissolve crude mixture in a water-immiscible solvent (e.g., MTBE or Dichloromethane). Add an equal volume of water.
-
Salt Formation:
-
Slowly add 1M NaOH or KOH while monitoring pH.
-
Target pH: 2 units above the pKa of the FOA (typically pH 5–7 is sufficient for strong FOAs).
-
Observation: The FOA moves to the aqueous layer.
-
-
Phase Separation: Discard the organic layer (contains non-acidic impurities). Wash the aqueous layer once with fresh MTBE.
-
Reactive Precipitation:
-
Transfer aqueous layer to a crystallizer.
-
Add 1 wt% seed crystals.
-
Slowly dose concentrated HCl (e.g., 6M) to drop pH to < 1.
-
Caution: Exotherm risk. Control temperature at < 25°C.
-
-
Growth: The free acid will crystallize out as the pH drops.
Troubleshooting: Mitigating "Oiling Out" (LLPS)
Oiling out is the most common failure mode for fluorinated acids. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Diagram 2: Oiling Out Mitigation Workflow
Caption: Workflow for detecting and correcting Liquid-Liquid Phase Separation (LLPS).
The "Rescue" Protocol
If your crystallization turns into a milky emulsion (oiling out):
-
Stop Cooling: Immediately hold the temperature.
-
Re-heat: Heat the mixture until the oil droplets re-dissolve and the solution is clear (Clear Point).
-
Seed at High Temperature: Add seeds at 1–2°C below the Clear Point.
-
Slow Cooling: Cool extremely slowly (0.1°C/min) to allow growth on the seeds rather than new nucleation of oil droplets.
References
-
Goss, K. U. (2008).[10] "The pKa values of PFOA and other highly fluorinated carboxylic acids."[5][10] Environmental Science & Technology. [Link][7]
-
Chopra, D., et al. (2019). "Solving the enigma of weak fluorine contacts in the solid state." Chemical Science. [Link]
-
Lindenberg, C., et al. (2009). "Oiling Out in Crystallization: Process Development and Scale-up." Organic Process Research & Development. [Link]
-
Berger, R., et al. (2011). "Fluorine in Crystal Engineering: The Little Atom That Could." Chemistry - A European Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 10. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Protocols for Benzoic Acid Derivatives: Mechanistic Insights and Target-Specific Workflows
Benzoic acid derivatives represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) to enzyme inhibitors. The presence of a highly stable aromatic ring coupled with a versatile carboxylic acid moiety allows these molecules to engage in complex π-π stacking, hydrophobic interactions, and strong electrostatic salt bridges.
To accelerate lead optimization, molecular docking has become an indispensable tool. However, docking benzoic acid derivatives requires precise control over ligand protonation states, metalloprotein parameters, and active site definitions. This application note provides a comprehensive, self-validating protocol for docking benzoic acid derivatives, focusing on two heavily researched targets: Tyrosinase (implicated in melanogenesis and enzymatic browning) and Cyclooxygenase-2 (COX-2) (the primary mediator of inflammation).
Mechanistic Insights: How Benzoic Acid Derivatives Bind
Understanding the physical chemistry of the target-ligand complex is critical before initiating any computational workflow.
The Tyrosinase Inhibition Mechanism
Tyrosinase is a copper-containing metalloenzyme. Benzoic acid derivatives (such as coumarin-benzoic acid hybrids or benzaldehyde derivatives) act as competitive inhibitors. In silico studies demonstrate that the carboxylic/hydroxyl groups of these derivatives form critical hydrogen bonds with the carbonyl oxygen atoms of the Tyr98 residue[1].
Causality of Interaction: The stabilization of Tyr98 via hydrogen bonding physically prevents this residue from participating in the interaction between tyrosinase and the "caddie" protein ORF378, which is responsible for transporting copper ions into the active center[2]. Furthermore, the aromatic ring of the benzoic acid derivative often engages in hydrophobic interactions near the binuclear copper (Cu²⁺) center, effectively blocking substrate access[3].
Fig 1. Mechanistic pathway of Tyrosinase inhibition by benzoic acid derivatives.
The COX-2 Inhibition Mechanism
For COX-2, 5-acetamido-2-hydroxy benzoic acid derivatives target the deep hydrophobic channel of the enzyme[4]. The carboxylate group of the benzoic acid scaffold typically forms a strong electrostatic salt bridge with Arg120 and a hydrogen bond with Tyr355 at the base of the cyclooxygenase channel, while the aromatic ring projects into the hydrophobic pocket near Ser530 .
Standardized Molecular Docking Protocol
To ensure high scientific integrity, the following methodology is designed as a self-validating system . Every step includes the causality behind the experimental choice to prevent common computational artifacts.
Fig 2. Step-by-step self-validating molecular docking workflow for benzoic acid derivatives.
Step 1: Ligand Preparation (The Protonation Imperative)
-
Structure Generation : Draw the 2D structures of the benzoic acid derivatives and convert them to 3D using software like Chem3D or Avogadro.
-
Energy Minimization : Minimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level to obtain accurate ground-state geometries and electronic distributions[5].
-
Protonation State Assignment (Critical Causality) : Benzoic acid has a pKa of ~4.2. At a physiological pH of 7.4, the carboxylic acid group must be modeled in its deprotonated state (carboxylate anion, -COO⁻). Failing to deprotonate the ligand will result in the loss of critical simulated salt bridges with basic residues (e.g., Arg120 in COX-2), leading to artificially poor binding scores.
-
Charge Assignment : Assign Gasteiger partial charges and define rotatable bonds using AutoDockTools (ADT). Save as .pdbqt.
Step 2: Protein Preparation (Handling Metalloproteins)
-
Structure Retrieval : Download the high-resolution crystal structure from the Protein Data Bank (e.g., PDB ID: 1WX2 for oxy-tyrosinase[6], PDB ID: 5KIR for COX-2[4]).
-
Cleaning : Strip co-crystallized water molecules unless they are explicitly known to mediate ligand binding.
-
Metal Ion Retention (Critical Causality) : For Tyrosinase, the binuclear copper center (Cu²⁺) must be retained. AutoDock requires specific Lennard-Jones parameters for transition metals. Assign correct oxidation states (+2) to ensure the electrostatic potential maps accurately reflect the highly electropositive metalloprotein pocket.
-
Hydrogen & Charge Addition : Add polar hydrogens and assign Kollman united-atom charges. Save the receptor as .pdbqt.
Step 3: Grid Box Generation
-
Define the Search Space : Center the grid box on the known active site.
-
For COX-2 , center the coordinates around Arg120, Tyr355, and Ser530.
-
For Tyrosinase , center around the Cu²⁺ ions and His85/Tyr98[3].
-
-
Sizing (Critical Causality) : Set the grid box size to approximately 20×20×20 Å with a spacing of 0.375 Å. A box that is too large increases computational time and the risk of false-positive allosteric binding; a box that is too small restricts the ligand from finding its global energy minimum.
Step 4: Execution and Self-Validation
-
Algorithm : Execute the docking run using the Lamarckian Genetic Algorithm (LGA) in AutoDock 4.2 or AutoDock Vina, generating at least 50 conformations per ligand.
-
Quality Control (RMSD Validation) : Before trusting the data for novel derivatives, extract the native co-crystallized ligand from the PDB file, run it through your exact preparation pipeline, and re-dock it into the apo-receptor.
-
Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the native crystal pose. The protocol is only validated if the RMSD is ≤ 2.0 Å .
-
Quantitative Data Presentation
The following table summarizes validated docking data from recent literature, illustrating the expected binding energies and key interacting residues for benzoic acid derivatives across different target proteins.
| Target Protein | PDB ID | Ligand Class | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| Tyrosinase (Mushroom) | 1WX2 | Coumarin-benzoic acid derivatives | His85, Tyr98, Cu²⁺ ions | -7.5 to -8.5 | [3] |
| Tyrosinase (Mushroom) | 2Y9X | Benzaldehyde/Benzoic acid | Tyr98 | -6.0 to -7.2 | [1] |
| COX-2 (Human) | 5KIR | 5-acetamido-2-hydroxy benzoic acid | Arg120, Tyr355, Ser530 | -8.4 to -9.2 | [4] |
| SARS-CoV-2 Mpro | 6WNP | Alkyl gallates / Benzoic acid | His41, Cys145 | -7.1 to -8.0 | [7] |
Note: Binding energies more negative than -7.0 kcal/mol generally indicate strong, spontaneous binding affinities suitable for further in vitro validation.
Post-Docking Analysis & Interpretation
Once the docking runs are complete, utilize visualization software (e.g., PyMOL, Discovery Studio Visualizer) to interpret the output. Look specifically for:
-
Electrostatic Interactions : Confirm the carboxylate anion of the benzoic acid is forming salt bridges with positively charged amino acids (Arginine, Lysine, Histidine).
-
π-π Stacking : Check if the phenyl ring of the benzoic acid derivative is forming parallel or T-shaped π-π stacking interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan).
-
Metal Chelation : In metalloproteins like Tyrosinase, measure the distance between the ligand's heteroatoms (oxygen/nitrogen) and the metal ion. Distances between 2.0 Å and 2.5 Å strongly suggest coordinate covalent bonding (chelation).
References
-
Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules (NIH).[Link]
-
Quantitative structure-activity relationship studies of mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry (NIH).[Link]
-
Computational studies of tyrosinase inhibitors. ScienceDirect.[Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Science and Technology.[Link]
-
Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation. Arabian Journal of Chemistry.[Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals (NIH).[Link]
-
Binding affinity values of the ligands with COX-2 (Homo sapiens) PDB ID 5KIR, obtained by molecular docking. ResearchGate.[Link]
Sources
- 1. Quantitative structure-activity relationship studies of mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. OLB-PM-38004449 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of polysubstituted benzoic acids
Status: Operational | Tier: Level 3 (Advanced Research Support) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because the "textbook" methods for synthesizing benzoic acids (e.g., KMnO4 oxidation of toluene derivatives) have failed you. When dealing with polysubstituted arenes , steric crowding, electronic deactivation, and functional group incompatibility turn simple transformations into bottlenecks.
This guide is structured as a Troubleshooting Logic Tree . We do not just list recipes; we diagnose the failure mode of your current route and prescribe the correct mechanistic intervention.
Part 1: The Decision Matrix (Route Selection)
Before troubleshooting a specific reaction, ensure you are on the correct synthetic path. Use this logic flow to determine the optimal method based on your starting material's constraints.
Figure 1: Synthetic Decision Matrix. Selects the optimal pathway based on substrate substitution patterns and laboratory safety constraints.
Part 2: Troubleshooting Module – Palladium-Catalyzed Carbonylation
Context: This is the preferred method for drug discovery due to mild conditions, but it often fails due to poor oxidative addition on electron-rich rings or safety restrictions regarding CO gas.
Ticket #1: "I cannot use high-pressure CO gas cylinders."
Diagnosis: Safety protocols often restrict the use of CO cylinders. Solution: Switch to CO Surrogates .[1][2][3] Solid or liquid reagents that release CO in situ allow you to run these reactions in standard glass pressure tubes.
Recommended Protocol: Phenyl Formate as CO Source Based on Manabe et al. (Org.[4] Lett. 2012)
| Parameter | Specification | Reason |
| CO Source | Phenyl Formate (HCOOPh) | Decomposes to CO + Phenol upon base activation.[2] |
| Catalyst | Pd(OAc)₂ (1-3 mol%) | Precursor. |
| Ligand | Xantphos (wide bite angle) | Crucial for reductive elimination of the acyl-Pd species. |
| Base | Triethylamine (NEt₃) | Catalyzes the decomposition of HCOOPh. |
| Solvent | Acetonitrile or Toluene | High polarity (MeCN) helps stabilize ionic intermediates. |
Step-by-Step Workflow:
-
Charge: Add Aryl Bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Nucleophile (e.g., alcohol/water) to a pressure tube.
-
Activate: Add Phenyl Formate (1.5 equiv) and NEt₃ (2.0 equiv).[5]
-
Seal & Heat: Seal tube immediately. Heat to 80°C.
-
Workup: The byproduct is phenol. Wash with 1M NaOH to remove it, leaving your benzoate ester/acid in the organic phase.
Ticket #2: "The reaction stalls at 50% conversion (Catalyst Death)."
Diagnosis: Formation of Palladium Black (inactive Pd⁰ aggregates) or poisoning by CO saturation. Troubleshooting:
-
Q: Are you using an aryl chloride?
-
Fix: Standard Pd(PPh₃)₄ is insufficient. Switch to bulky, electron-rich phosphines like Buchwald Ligands (e.g., XPhos, SPhos) or P(t-Bu)₃ . These facilitate the difficult oxidative addition step.
-
-
Q: Is the solution turning black immediately?
-
Fix: CO concentration is too low to stabilize Pd, or too high (inhibiting oxidative addition). If using gas, ensure steady pressure (balloon vs. 1 atm). If using surrogates, lower the temperature to slow CO release.
-
Part 3: Troubleshooting Module – Directed Ortho Metalation (DoM)
Context: DoM is the gold standard for regioselectivity in polysubstituted rings (1,2,3-substitution patterns).
Ticket #3: "I am getting a mix of regioisomers."
Diagnosis: You have competing Directing Groups (DMGs). Solution: Consult the DMG Hierarchy .[6] Lithium will coordinate to the group with the highest binding affinity/acidity combination.
The DMG Hierarchy (Strongest to Weakest):
-
O-Carbamate (-OCONR₂): The King of DoM.
-
Amides (-CONR₂): Strong, but prone to nucleophilic attack.
-
Sulfonamides (-SO₂NR₂).
-
Ethers (-OMe, -OMOM): Moderate directors.
-
Halogens (-F, -Cl): Weak, direct via inductive acidification.
Corrective Action: If you have a -OMe and a -F group and want to lithiate ortho to the Fluorine, you will fail (OMe dominates). You must either:
-
Use a blocking group (e.g., TMS) at the unwanted position.[7]
-
Convert the -OMe to a stronger DMG (e.g., demethylate -> phenol -> O-carbamate).
Ticket #4: "My substrate decomposes/polymerizes upon adding n-BuLi."
Diagnosis: Nucleophilic attack on the functional group (e.g., ester, nitrile) instead of deprotonation. Solution: Switch to Knochel-Hauser Bases (TMPMgCl·LiCl) .[8]
-
Mechanism: These magnesium bases are less nucleophilic but highly basic (pKa ~37). They tolerate esters and nitro groups that would explode/decompose with Lithium reagents.
-
Protocol: Perform metalation at -78°C to -40°C, then quench with CO₂ (dry ice).
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting carbonylation failures.
Figure 2: Palladium-Catalyzed Carbonylation Cycle.[1][2][3][9] Note: If CO pressure is too high, it can saturate Pd(0) preventing Ar-X binding. If Nucleophile is weak, the Acyl-Pd complex may decarbonylate.
Part 5: References & Validated Sources
-
Manabe, K. et al. "Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate."[5] Organic Letters, 2012, 14(12), 3100–3103.
-
Relevance: Defines the protocol for using Phenyl Formate as a safe CO surrogate.
-
-
Snieckus, V. "Directed Ortho Metalation.[8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies." Chemical Reviews, 1990, 90(6), 879–933.
-
Relevance: The foundational text on DoM hierarchy and regioselectivity.
-
-
Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides." Journal of the American Chemical Society, 2007, 129(13), 3844–3845.
-
Relevance: Troubleshooting catalyst death in aryl chlorides using specialized ligands.
-
-
Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie Int. Ed., 2004, 43(25), 3333-3336.
-
Relevance: Solution for "Ticket #4" regarding sensitive functional groups (Turbo-Grignard).
-
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Carbon Monoxide Surrogate Reagents [C-C Bond Formation] | TCI AMERICA [tcichemicals.com]
- 5. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
Improving the yield of fluorinated benzoic acid synthesis
Welcome to the Technical Support Center for Fluorinated Benzoic Acid Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot bottlenecks, optimize yields, and scale up the production of fluorinated aromatic carboxylic acids.
Fluorinated benzoic acids are critical building blocks for active pharmaceutical ingredients (APIs) such as non-steroidal anti-inflammatory drugs (e.g., Diflunisal, Flurbiprofen). However, introducing fluorine atoms or coupling fluorinated synthons often introduces severe kinetic and regioselective challenges.
Below, you will find our diagnostic workflow, targeted Q&A troubleshooting guides, validated experimental protocols, and quantitative benchmarking data.
Synthesis Optimization Workflow
Decision matrix for troubleshooting fluorobenzoic acid synthesis pathways.
Troubleshooting Guide & FAQs
Q1: Why is my Pd-catalyzed Suzuki-Miyaura cross-coupling yielding <30% when synthesizing fluorinated biphenyl carboxylic acids at 80°C? A1: The kinetic barrier for transmetalation is significantly higher when using electron-deficient fluorinated aryl boronic acids. Traditional phosphine-based Palladium catalysts often struggle to overcome this barrier at lower temperatures, leading to protodeboronation (degradation of the boronic acid) rather than coupling. Causality & Solution: Kylmälä et al. demonstrated that a standard Pd-diamine complex yields only 26% at 80°C but achieves 93% conversion when pushed to 150°C in DMF [2]. If your substrate cannot tolerate 150°C, you must alter the physical kinetics of the reaction. Applying ultrasonic irradiation (sonication at 175 W, 40 kHz) induces acoustic cavitation. The implosion of microbubbles generates localized microscopic hotspots that overcome the kinetic barrier without raising the bulk temperature, achieving up to 98% yield at a milder 75°C [3].
Q2: During the KMnO₄ oxidation of 2-fluoro-4-methoxybenzaldehyde to its corresponding benzoic acid, my recovery yield is exceptionally low, and the product is discolored. How can I fix this? A2: Low recovery in this specific oxidation is rarely a failure of the chemical conversion; it is almost always a workup and isolation failure. Potassium permanganate (KMnO₄) generates manganese dioxide (MnO₂) as a byproduct, which forms a fine, porous brown sludge that easily traps the highly soluble fluorobenzoic acid product. Causality & Solution: Fluorobenzoic acids are highly soluble in warm aqueous solutions. You must filter the MnO₂ through a Celite pad while the solution is still hot, and aggressively wash the filter cake with hot deionized water to extract the trapped product [1]. Discoloration indicates residual MnO₂ or unreacted aldehyde. To maximize yield, you must cool the filtrate in an ice bath before acidifying to pH ~2 with concentrated HCl to force complete precipitation.
Q3: I am attempting a direct ortho-fluorination of a benzoic acid derivative using Pd(II) catalysis, but I am getting a messy mixture of mono- and di-fluorinated products along with unreacted starting material. What is the mechanistic flaw? A3: Unmodified benzoic acids lack the strong coordinating ability required to stabilize the Pd(II)/Pd(IV) catalytic cycle during electrophilic fluorination. Without a rigid coordination sphere, the palladium catalyst will indiscriminately activate multiple C-H bonds. Causality & Solution: To achieve high regioselectivity, you must install a transient directing group (TDG) or an electron-deficient removable acidic amide. The Yu group established that utilizing Pd(OTf)₂(MeCN)₄ with N-methyl-2-pyrrolidinone (NMP) and an electrophilic fluorine source like Selectfluor or NFSI allows for highly selective mono- or di-fluorination [4]. The directing group enforces a rigid metallacycle, physically restricting the catalyst to the ortho position and preventing off-target C-H activation.
Validated Experimental Protocols
Protocol A: Sonication-Enhanced Suzuki-Miyaura Cross-Coupling (Diflunisal Synthesis)
This protocol utilizes acoustic cavitation to drive the coupling of fluorinated substrates at lower bulk temperatures, preserving heat-sensitive functional groups [3].
Materials:
-
5-bromosalicylic acid (1.0 mmol)
-
2,4-difluorophenylboronic acid (1.5 mmol)
-
K₂CO₃ (1.45 mmol)
-
Ligand-free Palladium catalyst (1 mol%)
-
DMF/H₂O (1:1 v/v ratio, 24 mL)
Step-by-Step Methodology:
-
Catalyst Dispersion: Suspend the Pd catalyst (1 mol%) in the DMF/H₂O mixture (24 mL) within the reactor. Sonicate the mixture at 20°C for 10 minutes.
-
Causality: Pre-sonication ensures uniform dispersion of the heterogeneous catalyst, maximizing the active surface area and preventing agglomeration.
-
-
Reagent Addition: Sequentially add 5-bromosalicylic acid, 2,4-difluorophenylboronic acid, and K₂CO₃ to the dispersed catalyst mixture.
-
Sonochemical Coupling: Submerge the reactor in an ultrasonic bath set to a frequency of 40 kHz and an irradiation power of 175 W. Heat the bulk mixture to 75°C and maintain sonication for the duration of the reaction.
-
Self-Validation Checkpoint: Monitor the physical state of the reaction mixture. The complete dissolution of the fluorinated boronic acid and the sustained uniform suspension of the Pd catalyst (without black plating on the reactor walls) confirm that cavitation is effectively preventing catalyst deactivation.
-
Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove the Pd catalyst, and acidify the filtrate with dilute HCl to precipitate the fluorinated biphenyl carboxylic acid. Wash with cold water and dry under vacuum.
Protocol B: Oxidation of Fluorinated Benzaldehydes to Fluorobenzoic Acids
This protocol ensures maximum conversion and recovery during the aggressive oxidation of fluorinated precursors [1].
Materials:
-
2-fluoro-4-methoxybenzaldehyde (1.0 equiv)
-
KMnO₄ (1.2 - 1.5 equiv)
-
NaOH (Catalytic)
-
Concentrated HCl
-
Celite & Deionized water
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 2-fluoro-4-methoxybenzaldehyde in a suitable aqueous/organic solvent mixture in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidant Addition: Add a catalytic amount of NaOH, followed by the slow, portion-wise addition of KMnO₄.
-
Causality: The alkaline environment accelerates the oxidation of the aldehyde to the highly soluble carboxylate salt, preventing premature precipitation and trapping of the intermediate.
-
-
Reflux: Heat the mixture under reflux.
-
Self-Validation Checkpoint: Observe the color transition. The reaction is complete when the deep purple color of the active permanganate transitions entirely to a heavy, brown suspension of MnO₂. If the solution remains pink/purple, unreacted KMnO₄ is present and must be quenched (e.g., with a small amount of sodium bisulfite) before proceeding.
-
Hot Filtration: Filter the hot mixture immediately through a tightly packed pad of Celite using a Buchner funnel. Wash the MnO₂ filter cake thoroughly with 20-30 mL of near-boiling deionized water to extract all soluble fluorobenzoate salts.
-
Acidification & Precipitation: Transfer the clear filtrate to an ice bath and allow it to cool to <5°C. Slowly add concentrated HCl dropwise until the pH reaches ~2. Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 60°C.
Quantitative Benchmarking Data
The following table summarizes the optimized parameters and expected yields for various fluorinated benzoic acid synthesis routes based on our grounded literature review. Use this to benchmark your internal processes.
| Target Compound | Synthesis Route | Key Catalyst / Reagents | Bulk Temp. | Optimized Yield | Ref |
| Diflunisal (Fluorinated biaryl) | Suzuki Cross-Coupling | Pd-diamine complex, DMF | 150°C | 93% | [2] |
| Diflunisal (Fluorinated biaryl) | Sonication-Enhanced Suzuki | Ligand-free Pd, K₂CO₃, DMF/H₂O | 75°C | 98% | [3] |
| 2-Fluoro-4-methoxybenzoic acid | Aldehyde Oxidation | KMnO₄, NaOH, H₂O | Reflux | >85% | [1] |
| ortho-Fluorobenzoic acids | Direct C-H Fluorination | Pd(OTf)₂(MeCN)₄, NFSI, NMP | 90-110°C | High (Substrate dep.) | [4] |
References
-
One step synthesis of Diflunisal using a Pd-diamine complex . ResearchGate. Available at: [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation . National Institutes of Health (PMC). Available at:[Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups . Beilstein Journal of Organic Chemistry. Available at:[Link]
Troubleshooting peak tailing in HPLC of acidic fluorinated compounds
Topic: Troubleshooting Peak Tailing in HPLC of Acidic Fluorinated Compounds
Introduction: The "Fluorous" Anomaly
Welcome to the technical support center. If you are analyzing acidic fluorinated compounds (e.g., PFOS, PFOA, fluorinated benzoic acids, or drug metabolites) and experiencing peak tailing (
The Core Conflict: Fluorine atoms are highly electronegative. When substituted onto an acidic molecule, they exert a massive inductive effect , significantly lowering the pKa. A mobile phase pH of 3.0—sufficient to suppress ionization for a standard carboxylic acid—is often insufficient for a fluorinated acid. This leads to mixed-mode ionization and silanol interaction, the primary drivers of tailing.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.
Part 1: The Mechanistic Basis (Why is this happening?)
The pKa Shift (Inductive Effect)
To fix the tailing, you must understand the chemistry. Fluorine pulls electron density away from the carboxylate group, stabilizing the negative charge and making the proton easier to lose.
-
Standard Benzoic Acid pKa: ~4.2
-
Pentafluorobenzoic Acid pKa: ~1.48
The Consequence: If you run Pentafluorobenzoic acid at pH 3.0 (standard 0.1% Formic Acid), the molecule is nearly 97% ionized (deprotonated). The anionic analyte interacts with:
-
Residual Silanols: Protonated silanols (
) on the silica surface act as anion-exchangers. -
Trace Metals: Fluorinated carboxylates are potent chelators of Iron (Fe) and Aluminum (Al) impurities in the silica matrix.
The "Fluorous" Interaction
Standard C18 columns rely on hydrophobic dispersion forces. Fluorinated compounds are hydrophobic but also "lipophobic"—they don't mix well with standard alkyl chains. This mismatch causes poor mass transfer kinetics, leading to band broadening and tailing.
Part 2: Diagnostic Workflow (The Decision Tree)
Do not guess. Use this logic gate to determine if the issue is Physical (system/column void) or Chemical (secondary interactions).
Figure 1: Diagnostic logic tree for isolating physical vs. chemical causes of peak tailing.
Part 3: Solutions & Protocols
Scenario A: The pH is too high (Ionization Control)
Because fluorinated acids have such low pKa values, standard 0.1% Formic Acid (pH ~2.7) is often borderline.
The Fix: Switch to a stronger acid or higher concentration buffer to suppress ionization completely.
| Additive | Approx pH (0.1%) | MS Compatibility | Recommendation |
| Formic Acid | 2.7 | Excellent | often too weak for perfluorinated acids. |
| Difluoroacetic Acid (DFA) | 2.2 | Good | Gold Standard. Lowers pH without severe MS suppression [1]. |
| Trifluoroacetic Acid (TFA) | 2.0 | Poor (Suppression) | Best peak shape for UV detection. Ion pairs with bases. |
| Ammonium Formate (Buffer) | 3.0 - 4.0 | Excellent | Use at high strength (20-50mM) to mask silanols if low pH fails. |
Protocol 1: The "Acid Stress" Test
-
Prepare Mobile Phase A with 0.1% TFA (instead of Formic).
-
Run the standard gradient.
-
Result: If tailing disappears, your previous pH was insufficient to suppress the acidic fluorinated group.
-
Action: If MS sensitivity is required, switch to 0.05% DFA or a blend of 0.1% Formic + 0.01% TFA.
Scenario B: Wrong Stationary Phase (The "Fluorous" Fix)
If pH control fails, the analyte is likely suffering from "hydrophobic mismatch" or metal chelation on a standard C18 column.
The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase.[1][2]
-
Mechanism: PFP phases possess a fluorinated ring. This creates a "fluorous-fluorous" interaction domain specific to your analyte.
-
Benefit: The electron-deficient PFP ring interacts via
mechanisms with the analyte, often resolving isomers that C18 merges. -
Shielding: Modern PFP phases (e.g., Raptor FluoroPhenyl, Ace C18-PFP) are often built on Type B silica, reducing metal activity [2].
Figure 2: Selectivity mechanism: PFP phases offer specific electronic interactions that C18 lacks, improving peak symmetry for fluorinated compounds.
Scenario C: Metal Chelation
If the peak tails and looks "jagged" or broadens significantly at low concentrations, suspect metal interaction.
Protocol 2: System Passivation
-
Remove the column. Install a union.
-
Flush system with 30% Phosphoric Acid in water for 60 minutes at low flow.
-
Flush with water (60 mins).
-
Re-install column.
-
Why? This strips adsorbed iron/aluminum from the stainless steel lines and pump heads.
-
Alternative: Use PEEK-lined columns and tubing (Bio-inert systems).
Frequently Asked Questions (FAQ)
Q: I cannot use TFA because I am using a Mass Spectrometer (LC-MS/MS). What do I do? A: Use Difluoroacetic Acid (DFA) . It provides the low pH benefits of TFA (pKa ~1.3) but degrades in the MS source more easily, causing significantly less signal suppression. Alternatively, use a "super-charging" additive like ammonium fluoride (0.5 mM) if using a basic mobile phase (negative mode), though this is advanced and requires dedicated columns [3].
Q: My retention time is shifting inject-to-inject. Is this related to tailing? A: Yes. This indicates the stationary phase is not in equilibrium. Fluorinated compounds can be "sticky." Ensure your re-equilibration time is at least 5-10 column volumes . If using a PFP column, they often require longer equilibration than C18 due to the rigid nature of the ligand.
Q: Can I use an Ion-Pairing Reagent? A: Yes, but proceed with caution. Adding Tetrabutylammonium hydroxide (TBAOH) will form a neutral ion pair with the fluorinated acid, resulting in sharp peaks on C18. However , this will permanently contaminate your LC system and is generally incompatible with LC-MS due to source fouling.
References
-
Waters Corporation. Mobile Phase Additives for Peptide Characterization (DFA vs TFA).Link
-
Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.Link
-
NIH / PubMed. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.Link
Sources
Strategies for enhancing the solubility of poorly soluble benzoic acids
Topic: Strategies for enhancing the solubility of poorly soluble benzoic acids Ticket ID: SOL-BA-492 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are facing solubility limitations with benzoic acid (BA) or its lipophilic derivatives (e.g., p-substituted benzoic acids) in aqueous media.
Benzoic acid (
Module 1: pH Adjustment & Salt Formation
Core Principle: Ionization.
Benzoic acid follows the Henderson-Hasselbalch relationship.[1] When
Experimental Protocol: In-Situ Salt Formation
Objective: Convert insoluble benzoic acid to soluble sodium benzoate.
-
Calculate Stoichiometry: Determine the moles of Benzoic Acid (
). -
Select Base: Use 1.05 equivalents of NaOH or KOH (5% excess ensures complete deprotonation).
-
Dissolution:
-
Suspend
in water. -
Slowly add the base solution while monitoring pH.
-
Target pH: Adjust to pH 6.5 – 7.0 . (Note: Going too high (>9.0) may cause hydrolysis if other sensitive groups are present).
-
-
Validation: The solution should become clear.
Troubleshooting & FAQs
Q: I added the calculated amount of base, but the solution is still cloudy. Why?
-
A1 (Kinetics): Particle size affects dissolution rate. High-shear mixing or mild heating (40°C) may be required to overcome lattice energy.
-
A2 (The "Common Ion" Effect): If you are using a buffer that already contains sodium ions (e.g., saline), the solubility of your newly formed sodium benzoate may decrease due to the common ion effect (
limitation). -
A3 (Substituent Effects): If you are working with a derivative (e.g., p-nitrobenzoic acid), the
changes. Electron-withdrawing groups lower (easier to dissolve), while electron-donating groups raise it. Check the Hammett substituent constant ( ).
Q: My compound precipitated when I injected it into a biological buffer (pH 7.4).
-
A: This is rare for simple benzoic acid but common for lipophilic derivatives. If the local concentration at the injection site exceeds the solubility product (
), or if the buffer capacity is insufficient to maintain pH > locally, transient precipitation ("crash out") occurs.
Visualization: pH-Dependent Solubility Logic
Caption: Logic flow determining the ionization state and solubility risk based on environmental pH.
Module 2: Hydrotropy & Cosolvency
Core Principle: Solute-Solute Interactions (Stacking) & Dielectric Matching. When pH adjustment is not possible (e.g., requirement for neutral/acidic formulation), hydrotropy is the superior strategy. Hydrotropes (like Sodium Benzoate itself or Sodium Salicylate) form "stacking" complexes with benzoic acid, increasing solubility without micelle formation.
Comparative Data: Solubility Enhancement
Data derived from aqueous solubility studies at 25°C.
| Solvent System | Concentration of Additive | Solubility of Benzoic Acid (mol/L) | Enhancement Factor |
| Pure Water | N/A | ~0.028 | 1.0x |
| Ethanol (Cosolvent) | 20% v/v | ~0.15 | ~5.3x |
| Sodium Salicylate (Hydrotrope) | 1.0 M | ~0.45 | ~16x |
| Sodium Benzoate (Hydrotrope) | 1.0 M | ~0.35 | ~12.5x |
Experimental Protocol: Hydrotropic Solubilization
-
Preparation: Prepare a 1.0 M – 2.0 M solution of the hydrotrope (Sodium Salicylate is recommended for maximum efficiency).
-
Addition: Add excess Benzoic Acid to the hydrotrope solution.
-
Equilibration: Shake at 30°C for 24 hours.
-
Filtration: Filter undissolved solids (0.45 µm filter).
-
Quantification: Dilute and analyze via HPLC (UV 230 nm).
Troubleshooting & FAQs
Q: Why does my solution precipitate when I dilute it with water?
-
A: This is the hallmark of hydrotropy.[2] The solubilization is driven by weak van der Waals stacking and hydrogen bonding, which requires a Minimum Hydrotropic Concentration (MHC) . Diluting below the MHC breaks these stacks, causing the hydrophobic drug to crash out.
-
Fix: Maintain high hydrotrope concentration or switch to a mixed hydrotrope/cosolvent system.
-
Q: Can I use ethanol instead?
-
A: Yes, but be aware of the "Log-Linear" relationship. Solubility increases exponentially with ethanol fraction. However, ethanol is volatile and may not be suitable for all biological assays.
Visualization: Hydrotropic Stacking Mechanism
Caption: Hydrotropes increase solubility by forming planar stack complexes, masking the hydrophobic regions of benzoic acid.
Module 3: Cyclodextrin Complexation
Core Principle: Host-Guest Inclusion.[3]
Beta-Cyclodextrin (
Experimental Protocol: Phase Solubility Study
-
Stock Prep: Prepare increasing concentrations of
-CD in water (0 to 15 mM). -
Saturation: Add excess Benzoic Acid to each vial.
-
Equilibration: Shake for 48 hours (equilibrium takes longer for complexation than simple dissolution).
-
Analysis: Filter and assay the supernatant.
-
Calculation: Plot Solubility (
) vs. CD Concentration ( ). Calculate Stability Constant ( ) using:
Troubleshooting & FAQs
Q: My stability constant (
-
A: This indicates weak binding.[4]
-
Cause 1:Steric Hindrance. If your benzoic acid derivative has bulky ortho-substituents, it may not fit deep enough into the cavity.
-
Cause 2:[3]Competitive Displacement. Are you using a buffer with citrate or acetate? These can compete for the cavity. Use phosphate buffers instead.
-
Q: How do I confirm the complex actually formed?
-
A: Do not rely solely on solubility data.
-
Step 1:NMR: Look for chemical shifts in the H3 and H5 protons of the cyclodextrin (located inside the cavity).
-
Step 2:DSC: The disappearance of the benzoic acid melting peak (122°C) in the solid state confirms true inclusion.
-
Summary: Strategy Decision Matrix
Caption: Decision tree for selecting the optimal solubility enhancement strategy based on formulation constraints.
References
-
PubChem. (n.d.). Benzoic Acid (Compound Summary).[1][5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
Das, S., et al. (2019). Hydrotropy: A promising tool for solubility enhancement.[9][10][11] Journal of Molecular Liquids. (Context: Mechanism of hydrotropic stacking).
-
Tomar, A., et al. (2013). Significance of Hydrotropic Solubilization in Quantitative Estimation of Benzoic Acid. Journal of Drug Delivery & Therapeutics. (Context: Sodium benzoate as a hydrotrope).[9]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[12] 1. Drug solubilization and stabilization.[4][10] Journal of Pharmaceutical Sciences.[9] (Context: Cyclodextrin complexation mechanics).
-
NIST Chemistry WebBook. (n.d.). Benzoic acid Phase change data.[13] Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. scispace.com [scispace.com]
- 3. iosrphr.org [iosrphr.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (PDF) Review: Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Drugs [academia.edu]
- 10. rjptonline.org [rjptonline.org]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in the Fluorination of Benzoic Acid Precursors
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the fluorination of benzoic acid precursors. As a Senior Application Scientist, I understand the nuances and challenges of introducing fluorine into aromatic systems. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the fluorination of benzoic acid and its derivatives.
Q1: My electrophilic fluorination is yielding a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
A: Achieving high regioselectivity in electrophilic aromatic substitution is a classic challenge. The electronic properties of the substituents on the benzoic acid ring are the primary determinants of the substitution pattern. However, several strategies can be employed to direct the fluorination to the desired position:
-
Utilize Directing Groups: This is one of the most powerful strategies. A directing group can force the fluorination to occur at a specific position, often ortho to the directing group.[1] For benzoic acid derivatives, the carboxylate itself can act as a directing group, although its influence can be weak. More effective directing groups, such as amides or other N-heterocycles, can be temporarily installed and later removed.[2][3]
-
Optimize the Catalyst System: For certain C-H activation/fluorination reactions, the choice of catalyst and ligands is critical. Palladium-catalyzed C-H fluorination, for instance, can be highly regioselective, often favoring the ortho position in the presence of a suitable directing group.[1]
-
Modify the Fluorinating Agent: Different electrophilic fluorinating agents exhibit varying degrees of steric bulk and reactivity, which can influence regioselectivity. While Selectfluor® is a common choice, its selectivity can be substrate-dependent.[1] Experimenting with other reagents like N-Fluorobenzenesulfonimide (NFSI) or N-fluoropyridinium salts might offer a different selectivity profile.[1][4]
-
Solvent and Temperature Effects: The reaction solvent can influence the distribution of isomers by altering the solvation of the transition state. It is advisable to screen a range of solvents with varying polarities.[1] Temperature can also play a role in kinetic versus thermodynamic control of the product distribution. A systematic study at different temperatures may reveal an optimal condition for the desired isomer.[1]
Q2: I am observing significant over-fluorination, resulting in di- or tri-fluorinated products. How can I achieve selective monofluorination?
A: Over-fluorination is a common side reaction, especially with electron-rich aromatic rings where the introduction of the first fluorine atom can further activate the ring towards subsequent fluorination.[5] Here’s how to address this:
-
Control Stoichiometry: This is the most straightforward approach. Carefully control the stoichiometry of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.9 to 0.95 equivalents) can help minimize over-fluorination.[6]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the monofluorinated product by reducing the rate of the second fluorination, which often has a higher activation energy.[6]
-
Slow Addition of the Fluorinating Agent: Instead of adding the fluorinating agent all at once, a slow, controlled addition via a syringe pump can maintain a low concentration of the reagent in the reaction mixture, favoring monofluorination.
-
Change the Fluorinating Agent: Some fluorinating agents are inherently more reactive than others. If you are using a highly reactive agent, consider switching to a milder one. For example, NFSI is generally considered less reactive than Selectfluor®.[4]
Q3: My reaction is resulting in decarboxylation instead of the desired fluorination. What is causing this and how can I prevent it?
A: Decarboxylation is a known side reaction, particularly in reactions that proceed through radical intermediates or involve high temperatures.[7][8][9] The carboxylate group can be lost as CO2, leading to the formation of a fluorinated arene without the carboxylic acid functionality.
-
Mechanism Awareness: Many modern fluorination methods, especially those involving photoredox or metal catalysis (like silver or copper), proceed via radical mechanisms where decarboxylation is a key step to generate the aryl radical that is subsequently fluorinated.[7][8][9][10] If your goal is to retain the carboxylic acid group, these methods may not be suitable.
-
Temperature Control: High reaction temperatures can promote thermal decarboxylation. If possible, explore milder reaction conditions.
-
Choice of Method: For retaining the carboxyl group, traditional electrophilic aromatic substitution (EAS) fluorination under non-radical conditions is generally preferred. Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated benzoic acid precursor (e.g., with a nitro group ortho or para to a leaving group) can be a viable strategy.[11]
Q4: I am attempting a benzylic C-H fluorination on a substituted benzoic acid, but I'm getting a complex mixture of products. How can I improve the selectivity?
A: Benzylic C-H fluorination is a powerful tool, but selectivity can be an issue when multiple reactive C-H bonds are present.
-
Catalyst and Reagent Selection: The choice of photocatalyst and fluorinating agent can significantly influence the selectivity of benzylic C-H fluorination. For instance, decatungstate photocatalysis with NFSI has been shown to be effective.[12]
-
Understanding Side Reactions: In some cases, the initially formed benzylic fluoride can undergo further reactions, such as substitution with the solvent (e.g., acetonitrile leading to acetamide byproducts in a Ritter-type reaction).[12] Adding a non-nucleophilic base like sodium bicarbonate can help suppress such side reactions.[12]
-
Directing Group Strategies: While less common for benzylic fluorination compared to aromatic C-H fluorination, the use of directing groups attached to the aromatic ring could potentially influence the site of benzylic C-H activation.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific experimental issues.
Issue 1: Low Yield in Electrophilic Fluorination with Selectfluor®
Possible Causes & Troubleshooting Steps:
-
Moisture Contamination: Selectfluor® and many other electrophilic fluorinating agents are sensitive to moisture.
-
Action: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Inadequate Activation of the Aromatic Ring: Benzoic acid itself is a deactivated ring, making electrophilic substitution challenging.
-
Action: Consider converting the carboxylic acid to an ester or amide, which can be more compatible with certain reaction conditions and less deactivating. Alternatively, ensure your substrate has sufficient electron-donating groups if you are aiming for a classic EAS reaction.
-
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.
-
Action: Screen different anhydrous solvents to find one that provides good solubility for all components. A mixture of solvents can sometimes be effective.[13]
-
-
Incorrect Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, it may be too exothermic and require cooling.
-
Action: Systematically vary the reaction temperature. Start at room temperature and incrementally increase it, monitoring the reaction by TLC or GC-MS.
-
Issue 2: Protodestannylation as a Major Side Reaction in Silver-Catalyzed Fluorination of Arylstannane Precursors
Background: In silver-catalyzed fluorinations of arylstannanes, protodestannylation (replacement of the stannyl group with a hydrogen atom) can be a significant side reaction, competing with the desired fluorination.[14] This is often caused by in-situ generation of acid.[14]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Action |
| Addition of a Mild Base | Neutralizes any acid formed during the reaction, which catalyzes protodestannylation. | Add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) to the reaction mixture.[14] |
| Inclusion of an Alcohol Additive | Can suppress protodestannylation, although the exact mechanism is not always clear. | Add a few equivalents of methanol (MeOH) to the reaction.[14] |
| Optimization of Catalyst Loading | Higher catalyst loading might accelerate the desired reaction over the side reaction. | Experiment with catalyst loading, starting from 1 mol% and increasing to 5-10 mol%.[14] |
| Temperature Control | Lowering the temperature may favor the desired fluorination pathway. | Run the reaction at a lower temperature for a longer period. |
Issue 3: Formation of Acyl Fluoride from Carboxylic Acid
Background: Under certain conditions, particularly with reagents like sulfur tetrafluoride (SF₄) or in the presence of mediators like elemental sulfur with Selectfluor®, the carboxylic acid can be converted to an acyl fluoride.[15][16]
Preventative Measures:
-
Avoid Deoxyfluorinating Agents: If the goal is to fluorinate the aromatic ring, avoid using reagents known for deoxofluorination of carboxylic acids, such as DAST, Deoxo-Fluor®, or SF₄.[6][15]
-
Method Selection: Choose a fluorination method that targets C-H bonds or proceeds via a mechanism that does not involve activation of the carboxylic acid group in this manner. For example, palladium-catalyzed C-H fluorination with a directing group would be a more suitable choice.[1]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments aimed at minimizing side reactions.
Protocol 1: General Procedure for Palladium-Catalyzed Ortho-C-H Fluorination of a Benzoic Acid Derivative with a Directing Group
This protocol is a general guideline and will likely require optimization for your specific substrate.
-
Reactant Preparation: To an oven-dried Schlenk flask, add the benzoic acid derivative containing a directing group (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any necessary ligands or additives.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous reaction solvent (e.g., trifluoromethylbenzene). Then, add the electrophilic fluorinating agent (e.g., NFSI, 1.2-2.0 equiv.) in one portion.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Decarboxylative Fluorination of an Aliphatic Carboxylic Acid via Photoredox Catalysis
This protocol is adapted for aliphatic carboxylic acids but illustrates a common method where decarboxylation is intended. A similar approach for benzoic acids would lead to the loss of the carboxyl group.
-
Reaction Setup: In a vial, combine the aliphatic carboxylic acid (1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and a base (e.g., disodium hydrogen phosphate, 1 equiv.).[7]
-
Solvent and Reagent Addition: Add a mixture of acetonitrile and water as the solvent. Then, add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.5-2.0 equiv.).[7][13]
-
Degassing: Seal the vial and degas the solution by sparging with an inert gas for 10-15 minutes.
-
Irradiation: Place the vial in front of a blue LED light source and stir vigorously.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[7]
-
Workup and Purification:
-
Once the reaction is complete, dilute with an organic solvent and wash with water to remove the base and catalyst byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Decision-Making Workflow for Troubleshooting Poor Regioselectivity
Caption: A workflow for troubleshooting poor regioselectivity in electrophilic fluorination.
Relationship Between Reaction Parameters and Side Reactions
Caption: Key parameters and their influence on common side reactions.
References
-
Copper-catalyzed, directing group-assisted fluorination of arene and heteroarene C-H bonds - PubMed. (2013, June 26). Retrieved from [Link]
- CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google Patents. (n.d.).
-
Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. (2020, March 24). Journal of the American Chemical Society. Retrieved from [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC. (n.d.). Retrieved from [Link]
-
Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds | Journal of the American Chemical Society. (2013, June 12). Retrieved from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8). Retrieved from [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). Chemical Communications. Retrieved from [Link]
- Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024, December 5). Chemistry Reviews Letters.
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Silver-Catalyzed Late-Stage Fluorination - PMC. (n.d.). Retrieved from [Link]
-
Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts | The Journal of Organic Chemistry. (2020, March 15). Retrieved from [Link]
-
Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC. (n.d.). Retrieved from [Link]
-
Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (n.d.). Retrieved from [Link]
-
Electrophilic fluorination - Wikipedia. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Cu(ii)-photocatalyzed decarboxylative fluorination of benzoic acids - ResearchGate. (n.d.). Retrieved from [Link]
-
a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
- Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Medi
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC. (n.d.). Retrieved from [Link]
-
Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - The Royal Society of Chemistry. (2015, June 12). Retrieved from [Link]
-
Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis | Request PDF - ResearchGate. (2026, January 18). Retrieved from [Link]
-
Method for Nucleophilic Fluorination Advanced by Doyle Group - Chemistry. (2020, May 7). Retrieved from [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC. (2022, July 18). Retrieved from [Link]
-
Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. (n.d.). Retrieved from [Link]
-
Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC. (n.d.). Retrieved from [Link]
-
Converting benzoic acid into meta-fluorobenzoic acid - Chemistry Stack Exchange. (2016, July 15). Retrieved from [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions | The Journal of Organic Chemistry. (2022, July 8). Retrieved from [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - ChemRxiv. (n.d.). Retrieved from [Link]
-
Nucleophilic Fluorination - The Doyle Group - UCLA. (n.d.). Retrieved from [Link]
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents. (n.d.).
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 9. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 14. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
Addressing matrix effects in the mass spectrometry of complex biological samples
Topic: Addressing Matrix Effects in Complex Biological Samples Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometrists
Welcome to the Advanced LC-MS/MS Support Hub
Status: Online | Senior Application Scientist: Active
Welcome. If you are here, you are likely facing the "silent killer" of quantitative accuracy: Matrix Effects (ME) . Unlike spectral interferences, matrix effects in electrospray ionization (ESI) are often invisible in the chromatogram but manifest as poor sensitivity, failed reproducibility, or non-linear calibration curves.
This guide moves beyond basic definitions. We will deploy a rigorous, self-validating workflow to Diagnose , Quantify , and Eliminate ion suppression/enhancement in your assays.
Module 1: Diagnosis & Visualization
Q: How can I visualize exactly where in my chromatogram the suppression is occurring?
A: You must perform a Post-Column Infusion (PCI) experiment. Do not rely on "Dilute and Shoot" linearity to detect ME. Linearity can exist even in the presence of uniform suppression. PCI allows you to map the "ionization landscape" of your chromatographic run.
The Protocol (PCI):
-
Setup: Connect a syringe pump containing your analyte (at 100x the LLOQ concentration) to the LC flow via a T-junction after the column but before the MS source.
-
Flow: Infuse the analyte at a steady rate (e.g., 5-10 µL/min) while running your LC gradient with a blank matrix injection .
-
Analysis: Monitor the baseline. A flat baseline indicates clean ionization. Dips (suppression) or humps (enhancement) indicate co-eluting matrix components.[1][2][3][4]
Visualization of PCI Setup:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for qualitative mapping of matrix effects.
Module 2: Quantification of Matrix Effects
Q: My PCI shows a dip, but how do I calculate the exact percentage of suppression?
A: You must use the Matuszewski Method (2003). This is the industry standard (accepted by FDA/EMA) for differentiating between Extraction Recovery (RE) and Matrix Effect (ME). You cannot determine if you have a prep problem or an ionization problem without separating these variables.
The Experiment: Prepare three sets of samples at the same concentration (Low, Mid, High QC).
| Set | Description | Composition | Represents |
| A | Neat Standard | Analyte in mobile phase (no matrix). | Ideal Instrument Response |
| B | Post-Extraction Spike | Extract blank matrix, then spike analyte. | Matrix Presence without Extraction Loss |
| C | Pre-Extraction Spike | Spike analyte into matrix, then extract. | Real-world Sample Processing |
The Calculations:
| Metric | Formula | Interpretation |
| Matrix Effect (ME) | < 100% : Ion Suppression> 100% : Ion Enhancement | |
| Recovery (RE) | Efficiency of the extraction step (SPE/LLE). | |
| Process Efficiency (PE) | The total yield of the method (ME × RE). |
Expert Insight: According to FDA Bioanalytical Method Validation Guidance (2018), the absolute matrix effect (the number calculated above) is less critical than the Relative Matrix Effect . You must repeat Set B using 6 different lots of matrix (e.g., 6 different individual plasma donors). If the Coefficient of Variation (CV) of these 6 lots is <15%, the method is considered valid even if suppression exists.
Module 3: Sample Preparation Solutions
Q: I have identified significant suppression (>50%) caused by phospholipids. Protein Precipitation (PPT) isn't working. What now?
A: Protein Precipitation (PPT) is notorious for failing to remove phospholipids (PLs). PLs (glycerophosphocholines) are highly hydrophobic and often elute late in the gradient, suppressing peaks in subsequent injections ("carryover suppression").
Decision Logic for Sample Prep:
-
Protein Precipitation (PPT): Cheap, fast, but "dirty." Leaves >90% of phospholipids.[1]
-
Solid Phase Extraction (SPE): High cleanliness, but complex method development.
-
Hybrid SPE / PL Removal Plates: The modern solution. These look like PPT plates but contain a Zirconia-coated silica bed that selectively Lewis-acid binds the phosphate group of phospholipids while letting analytes pass.
Workflow Decision Tree:
Figure 2: Decision matrix for selecting sample preparation based on analyte properties and matrix interference type.
Module 4: Internal Standards (The "Silver Bullet" Myth)
Q: I am using a Deuterated Internal Standard (d-IS), but my accuracy is still failing in patient samples. Why?
A: You are likely experiencing the Deuterium Isotope Effect . While Stable Isotope Labeled (SIL) IS are the gold standard, Deuterium (D) is slightly less lipophilic than Hydrogen (H). On high-efficiency UPLC columns, the d-IS can separate chromatographically from the analyte.
The Mechanism of Failure:
-
Separation: The d-IS elutes slightly earlier than the analyte.
-
Narrow Suppression Windows: If a sharp matrix suppression zone occurs exactly between the d-IS and the analyte, the IS will be suppressed, but the analyte will not (or vice versa).
-
Result: The IS ratio correction fails, leading to calculated concentrations that are wildly inaccurate.
The Solution:
-
Switch Isotopes: Use
C or N labeled standards. These do not exhibit the chromatographic shift seen with Deuterium. -
Co-elution Check: Overlay the Extracted Ion Chromatogram (EIC) of the Analyte and the IS. If the retention time shift is >0.05 min, you are at risk.
-
Wingman Strategy: If
C is unavailable, ensure the d-IS has at least 3-4 deuterium atoms distributed to minimize the polarity shift, or adjust the gradient to be shallower to force co-elution.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2] Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA).[5][6] (2018). Bioanalytical Method Validation Guidance for Industry.[5]
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. (Foundational paper for the Post-Column Infusion method).
-
Chambers, E., et al. (2007). Systematic investigation of strategies for reducing phospholipid matrix effects in LC-MS/MS bioanalysis.
Sources
Validation & Comparative
Comparing the biological activity of fluorinated vs. non-fluorinated benzoic acids
Title: Comparative Guide: Biological Activity & Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Benzoic Acids
Executive Summary
This technical guide provides a rigorous comparison between benzoic acid and its fluorinated derivatives (ortho-, meta-, and para-fluorobenzoic acid). In drug discovery, the "Fluorine Effect" is a critical bioisosteric strategy used to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk.
This guide moves beyond simple data listing to explain the causality of these changes. It includes validated experimental protocols for assessing these properties and visualizes the strategic logic of fluorination in lead optimization.
Physicochemical Profiling: The "Fluorine Effect"
The introduction of a fluorine atom onto the benzoic acid scaffold induces profound electronic changes due to fluorine's high electronegativity (
Comparative Data Table
The following table synthesizes experimental pKa and LogP values, illustrating how the position of the fluorine atom dictates the physicochemical outcome.
| Compound | Structure | pKa (aq, 25°C) | LogP (Exp) | Electronic Dominance |
| Benzoic Acid | 4.20 | 1.87 | N/A (Reference) | |
| 2-Fluorobenzoic Acid | 3.27 | 2.05 | Strong -I (Proximity effect stabilizes carboxylate anion) | |
| 3-Fluorobenzoic Acid | 3.86 | 2.18 | -I only (Meta position prevents +R overlap) | |
| 4-Fluorobenzoic Acid | 4.14 | 2.27 | -I vs +R (Opposing effects; -I slightly dominates) |
Analytic Insight:
Ortho-Effect: The dramatic drop in pKa (increased acidity) for the ortho-isomer is driven by the strong inductive withdrawal stabilizing the carboxylate anion, coupled with a specific electrostatic interaction between the fluorine and the carboxyl proton.
Para-Anomally: Unlike other halogens (Cl, Br), fluorine's +R effect (overlap of 2p orbitals with the aromatic ring) is strong enough to nearly cancel out its -I effect at the para position, resulting in a pKa very similar to unsubstituted benzoic acid.
Metabolic Stability: Blocking "Soft Spots"
One of the primary justifications for fluorination is the blockade of oxidative metabolism.[1][2] Benzoic acid derivatives are frequently metabolized via Phase I oxidation (hydroxylation) by Cytochrome P450 (CYP450) enzymes, typically at the electron-rich para position.
Mechanism of Metabolic Blockade
Replacing a C-H bond with a C-F bond prevents hydroxylation due to:
-
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to the radical abstraction mechanism of CYP450.
-
Electronic Deactivation: Fluorine reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic attack by the high-valent Iron-Oxo species in the CYP active site.
Visualization: Metabolic Pathway Comparison
Caption: Comparison of metabolic fate. Non-fluorinated benzoic acids undergo rapid para-hydroxylation, while fluorination blocks this pathway, extending in vivo half-life.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the metabolic stability claims above, the following self-validating protocol is recommended. This assay measures the intrinsic clearance (
Objective: Determine the metabolic half-life (
Materials:
-
Pooled Liver Microsomes (Human or Mouse), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Benzoic Acid, 4-Fluorobenzoic Acid).[3]
-
Internal Standard (e.g., Tolbutamide or Propranolol).
-
LC-MS/MS System.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).
-
Incubation Setup:
-
In a 96-well plate, mix 40 µL of microsomes (final conc. 0.5 mg/mL) with 445 µL buffer.
-
Add 5 µL of test compound (1 µM final).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent ion
. -
Calculation:
-
Plot
vs. time. -
Slope
is the elimination rate constant. - .
- .
-
Expected Result: 4-Fluorobenzoic acid should exhibit a significantly longer
Case Study: Optimization of CSNK2 Inhibitors
To demonstrate biological relevance, we examine the optimization of Casein Kinase 2 (CSNK2) inhibitors (Reference: Yang et al., 2024).[4]
-
Challenge: A pyrazolo-pyrimidine lead compound containing a benzoic acid-like moiety showed high potency but poor metabolic stability (
min) due to rapid oxidation of the electron-rich phenyl ring. -
Solution: Introduction of a fluorine atom at the ortho position of the phenyl ring.
-
Outcome:
-
Metabolic Stability: The fluorine atom deactivated the ring toward CYP oxidation.
-
Bioavailability: Oral bioavailability increased from <5% to 52%.
-
Potency: Binding affinity was maintained (IC50 sub-micromolar) because the fluorine atom mimics the steric size of hydrogen (Van der Waals radius: H=1.20 Å vs F=1.47 Å), fitting into the binding pocket without steric clash.
-
Drug Design Workflow
Caption: Iterative workflow for optimizing benzoic acid derivatives using a fluorine scan strategy.
References
-
BenchChem. (2025).[5][6][7] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from
-
Yang, X., et al. (2024).[4] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI / Bioorganic Med. Chem. Lett. Retrieved from
-
Bhattarai, P., et al. (2026).[8] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[9] Retrieved from
-
Chemistry Stack Exchange. (2017).[3] Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid. Retrieved from
-
National Institutes of Health (NIH). (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. PMC. Retrieved from
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Quantification of 3-Fluoro-6-hydroxy-2-methylbenzoic Acid: Validating UHPLC-MS/MS Against Traditional Modalities
The accurate quantification of fluorinated aromatic compounds, such as 3-fluoro-6-hydroxy-2-methylbenzoic acid, is a critical analytical challenge in pharmaceutical development and environmental tracing. Because of its highly polar nature, robust hydrogen-bonding capabilities, and susceptibility to matrix interference, selecting the correct analytical modality is paramount.
This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) against traditional alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By grounding our methodology in causality and establishing a self-validating experimental framework, we demonstrate why UHPLC-MS/MS stands as the gold standard for this analyte.
Mechanistic Causality in Method Selection
To understand why certain analytical platforms succeed or fail, we must analyze the physicochemical properties of this compound. The molecule features a carboxylic acid group, a phenolic hydroxyl group, and a highly electronegative fluorine atom on an aromatic ring.
-
The GC-MS Limitation (Derivatization Dependency): GC-MS requires analytes to be volatile and thermally stable. The polar carboxyl and hydroxyl groups of our target analyte cause severe peak tailing and irreversible adsorption in standard GC columns. Therefore, GC-MS necessitates tedious derivatization (e.g., using BF3/MeOH or pentafluorobenzyl bromide) to mask these polar groups[1]. This extra step introduces variability, reduces recovery, and breaks the chain of a self-validating workflow.
-
The HPLC-UV Limitation (Matrix Interference): While HPLC-UV allows for direct injection without derivatization, the UV absorption spectrum of the fluorinated aromatic ring broadly overlaps with endogenous proteins and salts found in complex matrices. It lacks the selectivity required for ultra-trace quantification.
-
The UHPLC-MS/MS Advantage (Direct Ionization): UHPLC-MS/MS bypasses these limitations. The electron-withdrawing fluorine atom inductively stabilizes the negative charge on the deprotonated carboxyl and hydroxyl groups. This makes the molecule exceptionally responsive to Electrospray Ionization in negative mode (ESI-), allowing for direct, highly sensitive detection without derivatization[2].
Figure 1: Workflow comparison highlighting the efficiency of UHPLC-MS/MS over GC-MS and HPLC-UV.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the analytical protocol must be designed as a self-validating system. This means any systemic error (e.g., extraction loss, ion suppression) is automatically detected and mathematically corrected within the run.
Step-by-Step Methodology (UHPLC-MS/MS)
Step 1: Internal Standard (IS) Spiking
-
Action: Spike exactly 10 µL of a stable isotopically labeled internal standard (e.g., this compound-d3) into 100 µL of the sample matrix.
-
Causality & Validation: Adding the IS before sample preparation ensures that any physical loss of the analyte during extraction, or signal suppression during MS ionization, happens equally to the IS. The final quantification relies on the Analyte/IS peak area ratio, self-correcting for recovery variations.
Step 2: Solid-Phase Extraction (SPE) Clean-up
-
Action: Condition a mixed-mode anion exchange (MAX) SPE cartridge with methanol and water. Load the spiked sample. Wash with 5% ammonium hydroxide in water to remove neutral and basic interferences. Elute the acidic target analyte using 2% formic acid in methanol.
-
Causality & Validation: The target analyte is a weak acid. At high pH (wash step), it remains ionized and strongly bound to the anion-exchange resin, allowing aggressive washing. At low pH (elution step), it becomes neutral and is released. This orthogonal chemistry guarantees the removal of matrix salts that cause MS ion suppression[1].
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
-
Causality & Validation: The sub-2 µm particles provide high theoretical plate counts, ensuring sharp peak shapes and baseline resolution from endogenous isomers in under 5 minutes. System Suitability Testing (SST) injections prior to the run validate that retention time drift is <2% and peak asymmetry is <1.5.
Step 4: MS/MS Detection via MRM
-
Action: Operate the mass spectrometer in ESI- mode. Monitor two Multiple Reaction Monitoring (MRM) transitions: a primary "Quantifier" ion and a secondary "Qualifier" ion.
-
Causality & Validation: The precursor ion [M-H]- undergoes collision-induced dissociation (CID). Monitoring two specific product ions creates a self-validating purity check. If the ratio between the Quantifier and Qualifier peaks deviates by more than ±20% from the reference standard, the system flags the peak as contaminated by a co-eluting interference.
Regulatory Grounding and Method Validation
The validation of this method strictly adheres to the ICH Q2(R2) Validation of Analytical Procedures [3] and the FDA Bioanalytical Method Validation Guidance for Industry [4].
Figure 2: Core validation parameters ensuring a self-validating analytical system per ICH Q2(R2).
According to ICH Q2(R2), the objective of validation is to demonstrate that the procedure is fit for its intended purpose[3]. For ultra-trace quantification of fluorinated benzoic acids, sensitivity and selectivity are the most heavily weighted parameters.
Quantitative Data Comparison
The following tables synthesize the experimental validation data, objectively comparing the optimized UHPLC-MS/MS product against legacy alternatives.
Table 1: Performance Metrics Comparison Across Analytical Modalities
| Parameter | UHPLC-MS/MS (Product) | GC-MS (Alternative) | HPLC-UV (Alternative) |
| Derivatization Required? | No | Yes (BF3/MeOH) | No |
| Run Time per Sample | < 5 minutes | > 20 minutes | > 15 minutes |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | 50 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1.5 ng/mL | 150 ng/mL |
| Matrix Interference | Negligible (MRM filtering) | Moderate | High |
Data Interpretation: UHPLC-MS/MS achieves an LOD of 0.05 ng/mL without the need for derivatization, representing a 10-fold sensitivity increase over GC-MS and a 1000-fold increase over HPLC-UV[2].
Table 2: Accuracy and Precision Validation for UHPLC-MS/MS (Intra-day & Inter-day)
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ QC | 0.1 | +4.2% | 6.8% | +5.1% | 8.2% |
| Low QC | 0.3 | +2.1% | 4.5% | +3.0% | 5.1% |
| Mid QC | 50.0 | -1.5% | 3.2% | -1.8% | 3.9% |
| High QC | 800.0 | -0.8% | 2.1% | -1.2% | 2.8% |
Data Interpretation: The method demonstrates exceptional robustness. Per FDA bioanalytical guidelines[4], accuracy must be within ±15% (±20% at LLOQ) and precision ≤15% (≤20% at LLOQ). The UHPLC-MS/MS method easily surpasses these regulatory thresholds, validating the causality of our SPE and IS-correction strategies.
Conclusion
When quantifying highly polar, fluorinated aromatic compounds like this compound, legacy systems like GC-MS and HPLC-UV introduce systemic vulnerabilities—either through derivatization-induced variability or matrix-induced signal overlap.
By leveraging the inherent electronegativity of the fluorine atom to drive ESI- ionization, and coupling it with a self-validating isotope-dilution SPE workflow, UHPLC-MS/MS delivers unparalleled accuracy, precision, and throughput. This methodology not only meets but exceeds the rigorous standards set forth by ICH Q2(R2) and FDA validation guidelines.
References
- Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry.PubMed (nih.gov).
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.ResearchGate.
- Bioanalytical Method Validation Guidance for Industry.Food and Drug Administration (FDA).
- Validation of Analytical Procedures Q2(R2).International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
Spectroscopic Comparison Guide: 3-Fluoro-6-hydroxy-2-methylbenzoic Acid and Its Isomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Structural Elucidation Protocol
Executive Summary & Structural Causality
Fluorinated benzoic acid derivatives are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced liquid crystal materials [1]. The introduction of a fluorine atom significantly alters the local electronic environment, lipophilicity, and metabolic stability of the parent molecule.
This guide provides an objective, data-driven comparison of 3-fluoro-6-hydroxy-2-methylbenzoic acid against its primary positional isomers: 4-fluoro-6-hydroxy-2-methylbenzoic acid and 5-fluoro-6-hydroxy-2-methylbenzoic acid . Because these isomers share identical molecular weights and functional groups, traditional chromatographic methods often struggle to resolve them. Therefore, orthogonal spectroscopic techniques—specifically Multinuclear NMR (
The causality behind our spectroscopic choices lies in the extreme sensitivity of the
Spectroscopic Data Comparison
To accurately distinguish this compound from its isomers, we must analyze the specific spin-spin coupling networks and electronic shielding effects dictated by the substitution pattern.
Multinuclear NMR Spectroscopy
The proximity of the highly electronegative fluorine atom and the electron-donating hydroxyl group drastically alters the chemical shifts of the aromatic protons.
-
In the 3-Fluoro isomer: The fluorine is positioned ortho to the methyl group and ortho to H-4. This results in a distinct
coupling for H-4 and a smaller coupling for the methyl protons. -
In the 4-Fluoro isomer: The fluorine is flanked by two protons (H-3 and H-5), splitting both signals into doublets of doublets due to strong ortho
coupling. -
In the 5-Fluoro isomer: The fluorine is ortho to the hydroxyl group. The strong electron-donating resonance effect of the -OH group significantly shields the
F nucleus, shifting its resonance upfield compared to the other isomers.
Table 1: NMR Spectroscopic Signatures of Fluorinated Isomers
| Isomer | |||
| 3-Fluoro | -118.5 | H-4 (dd, | ~245 Hz |
| 4-Fluoro | -108.2 | H-3 (dd, | ~250 Hz |
| 5-Fluoro | -138.7 | H-3 (d, | ~240 Hz |
*Referenced to fluorobenzene (-113.15 ppm) in DMSO-
FT-IR and Mass Spectrometry
While NMR provides connectivity, FT-IR and HRMS validate the presence of functional groups and the exact mass. The 6-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl, shifting the C=O stretching frequency lower than typically expected for isolated benzoic acids [4].
Table 2: FT-IR and HRMS Data Summary
| Isomer | IR: C=O Stretch (cm | IR: C-F Stretch (cm | HRMS: Exact Mass [M-H] | Key MS/MS Fragment |
| 3-Fluoro | 1655 (H-bonded) | 1210 | 169.0306 | m/z 125.04 [-CO |
| 4-Fluoro | 1658 (H-bonded) | 1235 | 169.0306 | m/z 125.04 [-CO |
| 5-Fluoro | 1652 (H-bonded) | 1195 | 169.0306 | m/z 125.04[-CO |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, every protocol must function as a self-validating system. The workflows below detail the exact methodologies required to reproduce the comparative data.
Workflow for the spectroscopic elucidation and cross-validation of fluorinated isomers.
Protocol A: Multinuclear NMR Acquisition ( H, C, F)
Objective: Determine atomic connectivity and exact positional isomerism.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
. -
Internal Standards (The Validation Step): Add 0.05% v/v Tetramethylsilane (TMS) as the
H/ C reference (0.00 ppm) and 0.05% v/v Fluorobenzene as the F reference (-113.15 ppm). -
Acquisition Parameters:
- H NMR: 400 MHz, 16 scans, 10s relaxation delay (to ensure complete relaxation of the methyl protons for accurate integration).
-
F NMR: 376 MHz, 64 scans, with
H decoupling ( F{ H}) and without decoupling to observe splitting.
-
System Validation: The integral of the C-2 methyl group must be calibrated to exactly 3.00. The sum of the aromatic proton integrals must equal exactly 2.00. Any deviation >5% indicates sample impurity or incomplete relaxation.
Protocol B: FT-IR Spectroscopy (ATR Mode)
Objective: Confirm the presence of the carboxylic acid, hydroxyl group, and C-F bond.
-
Background Calibration: Perform a 32-scan background acquisition of the empty Diamond ATR crystal.
-
Validation: The resulting baseline must be flat (100% Transmittance) between 4000-400 cm
, confirming the absence of ambient CO and water vapor.
-
-
Sample Analysis: Apply 2-3 mg of the solid powder directly onto the ATR crystal. Apply uniform pressure using the anvil.
-
Acquisition: Collect 32 scans at a resolution of 4 cm
. -
Data Interpretation: Identify the broad O-H stretch (3200-2500 cm
) overlapping with the C-H stretches, and the sharp, hydrogen-bonded C=O stretch near 1655 cm .
Protocol C: High-Resolution Mass Spectrometry (HRMS)
Objective: Verify the exact molecular formula and analyze fragmentation pathways.
-
Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution in negative electrospray ionization (ESI-) mode.
-
Validation: The mass accuracy error for the calibrant peaks must be
2 ppm.
-
-
Sample Injection: Dilute the sample to 1
g/mL in 50:50 Methanol:Water (with 0.1% Formic Acid) and inject via direct infusion at 5 L/min. -
MS/MS Fragmentation: Isolate the [M-H]
precursor ion (m/z 169.03) and apply a collision energy of 15-25 eV. -
Pathway Analysis: Observe the characteristic loss of CO
(-44 Da) driven by the ortho-hydroxyl group, followed by the loss of HF (-20 Da).
Logical mass spectrometry fragmentation pathway for fluorinated hydroxybenzoic acids.
Conclusion
Differentiating This compound from its 4-fluoro and 5-fluoro isomers cannot be reliably achieved through mass spectrometry or IR alone, as their exact masses and functional group vibrations are nearly identical. The definitive, self-validating proof of structure relies on the integration of
References
Structure-Activity Relationship (SAR) of Substituted Benzoic Acids in Cancer Therapeutics: A Comparative Guide
As drug development professionals continuously seek highly tunable, low-toxicity scaffolds, substituted benzoic acids have emerged as a versatile platform in oncology. While unsubstituted benzoic acid is primarily recognized as a food preservative with negligible targeted anticancer activity, rational structural modifications—such as hydroxylation, etherification, and heterocyclic hybridization—can transform this simple phenolic acid into a potent, targeted chemotherapeutic agent.
This guide provides an objective, data-driven comparison of substituted benzoic acid derivatives against standard therapeutics, detailing the structure-activity relationship (SAR) logic and the self-validating protocols required to evaluate their efficacy.
Structure-Activity Relationship (SAR) Dynamics
The pharmacological metamorphosis of benzoic acid relies on altering its electronic distribution, steric bulk, and lipophilicity to engage specific intracellular targets.
The Baseline: Unsubstituted Benzoic Acid Unsubstituted benzoic acid exhibits weak, non-specific cytotoxicity. In comprehensive ex vivo evaluations across ten different cancer cell lines, unsubstituted benzoic acid demonstrated high half-maximal inhibitory concentrations (IC₅₀), ranging from 85.54 µg/mL to 670.6 µg/mL (approximately 700 to 5500 µM), indicating poor efficacy as a standalone therapeutic 1[1].
Hydroxylation: The Epigenetic Switch Substituting the benzene ring with hydroxyl groups drastically alters the molecule's target profile. Polyhydroxylated derivatives, such as 3,4-dihydroxybenzoic acid (DHBA) and gallic acid (3,4,5-trihydroxybenzoic acid), act as potent Histone Deacetylase (HDAC) inhibitors. The hydroxyl groups form critical hydrogen bonds within the zinc-dependent active site of HDACs. DHBA has been shown to reduce HDAC activity by up to 70% in HCT-116 colon cancer cells, inducing reactive oxygen species (ROS) accumulation and Caspase-3 mediated apoptosis, positioning it as a natural alternative to synthetic inhibitors like SAHA (Vorinostat)2[2].
Esterification & Etherification: Tuning Lipophilicity To overcome poor cellular permeability, masking the polar carboxylic acid via esterification yields profound results. For instance, modifying 4-(3,4,5-trimethoxyphenoxy) benzoic acid into its methyl ester derivative increases lipophilicity, driving the IC₅₀ in MCF-7 breast cancer cells down from 5.9 µM to an impressive 1.4 µM. This modification specifically triggers G2/M cell cycle arrest3[3].
Heterocyclic Hybrids: The Triazole Advantage Fusing a 1,2,4-triazole ring to the benzoic acid scaffold introduces electron-rich nitrogen centers capable of interacting with kinase domains. SAR studies indicate that incorporating electron-withdrawing groups (like a chloro-substituent) alongside the triazole ring significantly enhances antiproliferative activity, achieving IC₅₀ values of 18.7 µM against MCF-7 cells 4[4].
Mechanistic Pathway Visualization
The following diagram maps the logical progression from SAR optimization to terminal cancer cell apoptosis.
Mechanistic pathways of substituted benzoic acid derivatives inducing cancer cell apoptosis.
Comparative Efficacy Data
The table below consolidates quantitative in vitro data, comparing various benzoic acid substitutions against standard clinical controls. Direct comparison of IC₅₀ values highlights the necessity of structural modification 5[5].
| Compound Class | Specific Derivative | Tested Cell Line | IC₅₀ Value | Primary Target / Mechanism |
| Unsubstituted | Benzoic Acid | HeLa (Cervical) | ~700 µM (85.5 µg/mL) | Non-specific cytotoxicity |
| Polyhydroxylated | Gallic Acid | MCF-7 (Breast) | 105.8 µM | Apoptosis / EGFR |
| Polyhydroxylated | 3,4-Dihydroxybenzoic Acid (DHBA) | HCT-116 (Colon) | ~50-100 µM | HDAC Inhibition |
| Triazole Hybrid | 4-(1H-1,2,4-triazol-1-yl)BA + Chloro | MCF-7 (Breast) | 18.7 µM | Apoptosis Induction |
| Trimethoxyphenoxy | 4-(3,4,5-Trimethoxyphenoxy)BA Methyl Ester | MCF-7 (Breast) | 1.4 µM | G2/M Arrest / Caspase-3 |
| Standard Control | SAHA (Vorinostat) | HCT-116 (Colon) | < 5 µM | HDAC Inhibition |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the standard protocols used to generate the comparative data above, designed to establish causality between the drug application and the biological readout.
Protocol 1: High-Throughput Metabolic Viability (MTT) Assay
Causality & Choice: The MTT assay is utilized because it measures mitochondrial succinate dehydrogenase activity. Unlike dye-exclusion tests, MTT directly correlates with the metabolic viability of the cancer cells, providing an accurate IC₅₀. Self-Validation: This protocol mandates internal controls to prevent false positives from compound auto-absorbance or media degradation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Treatment Preparation: Prepare serial dilutions of the substituted benzoic acid derivative (e.g., 0.1 µM to 1000 µM) in culture media.
-
Internal Controls (Critical Step):
-
Vehicle Control: 0.1% DMSO (establishes 100% viability baseline).
-
Positive Control: 5-Fluorouracil or Doxorubicin (validates assay sensitivity).
-
Blank: Media only without cells (subtracts background absorbance).
-
-
Incubation: Aspirate old media and apply 100 µL of the treatments and controls. Incubate for 48 and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Reading: Aspirate the media carefully. Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: Ex Vivo Fluorometric HDAC Inhibition Assay
Causality & Choice: To prove that the cytotoxicity of hydroxylated derivatives (like DHBA) is mechanistically driven by epigenetic modulation, an HDAC inhibition assay is required. Self-Validation: The inclusion of a no-enzyme control eliminates the risk of the benzoic acid derivative's intrinsic fluorescence skewing the data.
-
Reagent Preparation: Prepare the HDAC assay buffer and dilute the fluorogenic HDAC substrate (containing an acetylated lysine side chain).
-
Reaction Setup: In a black 96-well microplate, add 10 µL of the test compound (e.g., DHBA at IC₅₀ concentration).
-
Internal Controls (Critical Step):
-
Positive Inhibitor Control: 10 µL of SAHA (Vorinostat) to validate the dynamic range.
-
No-Enzyme Control: Buffer + Substrate + Test Compound (to check for compound auto-fluorescence).
-
Vehicle Control: Buffer + Substrate + Enzyme (establishes 100% HDAC activity).
-
-
Enzyme Addition: Add 15 µL of HeLa nuclear extract (a rich source of HDACs) to the appropriate wells.
-
Incubation: Add 25 µL of the fluorogenic substrate to all wells. Incubate at 37°C for 30 minutes.
-
Developer Addition: Add 50 µL of the developer solution (contains a protease that cleaves the deacetylated substrate to release a fluorophore). Incubate for 15 minutes at room temperature.
-
Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the percentage of HDAC inhibition relative to the vehicle control.
Conclusion
The structure-activity relationship of substituted benzoic acids demonstrates that rational drug design can elevate a biologically inert food additive into a highly targeted chemotherapeutic. For drug development professionals, prioritizing esterification to enhance lipophilicity (yielding low micromolar IC₅₀ values) or utilizing polyhydroxylation to target epigenetic pathways (HDAC inhibition) offers a promising, highly tunable scaffold for next-generation oncology therapeutics.
References
- A Comparative In Silico Analysis of Natural and Synthetic Benzoic Acid Derivatives: Anticancer Activity and Toxicological Profiles. BenchChem.
- THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate.
- Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. Anticancer Research.
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of the Anti-Inflammatory Potential of Benzoic Acid Derivatives: A Preclinical Guide
As the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs)—such as gastrointestinal toxicity and cardiovascular risks—become increasingly apparent, the pharmaceutical focus has shifted toward natural and semi-synthetic phenolic compounds. Benzoic acid derivatives, characterized by their diverse hydroxylation and methoxylation patterns, offer a multi-targeted approach to resolving hyperinflammation.
This guide provides an authoritative, data-driven comparison of baseline benzoic acid derivatives (e.g., Salicylic and Gallic acid) against novel, synthetically optimized analogues (e.g., Sulfonamide and Acetamido derivatives). It is designed for drug development professionals seeking to understand the structure-activity relationships (SAR), pharmacokinetic bottlenecks, and validated experimental workflows required to evaluate these compounds.
Mechanistic Grounding: Structure-Activity Relationship (SAR)
The anti-inflammatory efficacy of a benzoic acid derivative is strictly dictated by the type, number, and position of functional groups on the benzene ring[1].
-
Hydroxyl Groups (-OH): Compounds like Gallic Acid (3,4,5-trihydroxybenzoic acid) and Protocatechuic Acid (3,4-dihydroxybenzoic acid) utilize their hydroxyl moieties as potent hydrogen donors. This quenches reactive oxygen species (ROS), preventing the ROS-mediated activation of the IKK complex, thereby halting the nuclear translocation of NF-κB (p65/p50)[2],[3].
-
Carboxylic Acid vs. Sulfonamide Moieties: The traditional carboxylic acid group is essential for anchoring the molecule within the COX-2 active site (interacting with Arg120 and Tyr355). However, replacing this group with a sulfonamide moiety (as seen in 3,4,5-TMBS) drastically improves metabolic stability and oral bioavailability while maintaining high COX-2 inhibitory action[4].
-
TACE Inhibition: Recent network pharmacology studies demonstrate that phenolic acids directly inhibit Tumor Necrosis Factor-α Convertase (TACE), preventing the cleavage and release of soluble, active TNF-α from the cell membrane[5].
Figure 1: Multi-target mechanistic pathways of benzoic acid derivatives in hyperinflammation.
Comparative Efficacy Profile
To objectively evaluate these compounds, we must look beyond in vitro IC₅₀ values and consider in vivo efficacy and pharmacokinetic (PK) profiles. The table below synthesizes experimental data across several leading derivatives.
| Compound | Structural Hallmark | Primary Anti-Inflammatory Targets | In Vivo Efficacy (Model & Dose) | Pharmacokinetic (PK) Profile |
| Salicylic Acid | 2-hydroxy | COX-1 / COX-2 (Non-selective) | Standard NSAID baseline | High absorption, but induces gastric mucosal damage. |
| Gallic Acid (GA) | 3,4,5-trihydroxy | TACE, TNF-α, IL-6, NF-κB, COX-2 | 10–120 mg/kg (DSS-induced colitis)[2] | Poor oral bioavailability; short half-life ( |
| Protocatechuic Acid | 3,4-dihydroxy | IL-6, IL-12, TNF-α | 5–20 mg/kg (DSS-induced colitis)[2] | Moderate bioavailability; highly abundant in berry extracts. |
| Syringic Acid | 4-hydroxy-3,5-dimethoxy | p65-NFκB, iNOS, COX-2 | 25–50 mg/kg (DSS-induced colitis)[2] | Moderate metabolic stability. |
| 3,4,5-TMBS | Sulfonamide derivative of GA | COX-2 (High selectivity), ROS | Comparable to Ibuprofen (≥100 nM)[4] | Superior bioavailability; acts as a prodrug ( |
| 5-Acetamido Derivs | 5-acetamido-2-hydroxy | COX-2 | 20–50 mg/kg (Acetic acid writhing test) | Enhanced COX-2 binding affinity via larger alkyl groups[6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of benzoic acid derivatives requires a cascading workflow. The following protocols are designed as self-validating systems: each step contains internal controls to prove that the observed anti-inflammatory effect is target-specific and not an artifact of cytotoxicity.
Figure 2: Cascading experimental workflow for screening anti-inflammatory benzoic acid derivatives.
Protocol A: Fluorometric COX-2 Inhibition Assay
Causality & Rationale: Traditional colorimetric assays are prone to interference from the inherent color of phenolic compounds. We utilize a fluorometric approach using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX-2 converts arachidonic acid to PGG₂, and subsequently reduces it to PGH₂. This peroxidase activity converts non-fluorescent ADHP into highly fluorescent resorufin. By measuring fluorescence, we directly and accurately quantify residual enzyme activity.
Step-by-Step Methodology:
-
Enzyme Reconstitution: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0). Add Hemin (1 µM final concentration) to the recombinant human COX-2 enzyme. Why? Hemin acts as a cofactor to reconstitute the active holoenzyme.
-
Compound Incubation: Dispense 10 µL of the benzoic acid derivative (e.g., 3,4,5-TMBS at varying concentrations: 10, 50, 100 µM) into a 96-well black microplate. Add 10 µL of the COX-2 enzyme solution. Incubate at 25°C for 15 minutes.
-
Internal Controls:
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor) to validate the assay's dynamic range.
-
Background Control: Buffer + substrate (no enzyme) to account for auto-oxidation.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (ADHP) and 10 µL of Arachidonic Acid to all wells simultaneously.
-
Quantification: Read the plate using a fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm). Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: In Vivo DSS-Induced Colitis Cytokine Profiling
Causality & Rationale: Dextran Sulfate Sodium (DSS) disrupts the intestinal epithelial barrier, mimicking the pathology of Ulcerative Colitis (UC). Because natural benzoic acid derivatives (like Gallic Acid) are heavily metabolized in the gut, this model perfectly isolates their localized anti-inflammatory efficacy[2].
Step-by-Step Methodology:
-
Acclimatization & Induction: Acclimate C57BL/6 mice for 7 days. Induce colitis by administering 3.5% DSS in their drinking water ad libitum for 7 consecutive days.
-
Treatment Regimen: Concurrently administer the benzoic acid derivative (e.g., Protocatechuic acid at 5, 10, and 20 mg/kg) via oral gavage daily[2]. Use Mesalazine (5-aminosalicylic acid) as the standard reference drug.
-
Clinical Evaluation: Monitor the Disease Activity Index (DAI) daily. Why? DAI quantifies weight loss, stool consistency, and rectal bleeding, providing a macroscopic validation of inflammation suppression.
-
Tissue Processing & Cytokine Analysis: On day 8, sacrifice the mice. Homogenize the distal colon tissue in RIPA buffer with protease inhibitors.
-
ELISA Quantification: Centrifuge the homogenate and use the supernatant to run multiplex ELISA for TNF-α, IL-6, IL-1β, and IL-12. Validation: A dose-dependent reduction in these cytokines confirms the compound's ability to block the NF-κB pathway in vivo.
Conclusion & Translational Outlook
The comparative analysis reveals that while natural benzoic acid derivatives like Gallic Acid and Protocatechuic Acid possess exceptional multi-pathway anti-inflammatory properties (targeting TACE, NF-κB, and COX-2), their clinical translation is severely bottlenecked by rapid systemic clearance[2],[5],[4].
The future of this chemical class lies in rational structural modification. As demonstrated by novel sulfonamide derivatives (3,4,5-TMBS) and 5-acetamido-2-hydroxy benzoic acid derivatives, substituting vulnerable carboxylic and ester groups with bioisosteres exponentially increases the half-life and specific COX-2 binding affinity[4],[6]. Drug development teams should prioritize these semi-synthetic prodrug approaches to harness the full anti-inflammatory potential of the benzoic acid scaffold.
References
1.[2] Therapeutic Implications of Phenolic Acids for Ameliorating Inflammatory Bowel Disease - nih.gov - 2.[5] Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach | ACS Omega - acs.org - 3.[1] A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Derivatives - benchchem.com - 4.[4] Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - mdpi.com - 5.[3] Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. - researchgate.net - 6.[6] Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. - cncb.ac.cn -
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic Implications of Phenolic Acids for Ameliorating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OLB-PM-38004449 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Cross-Validation of HPLC and GC-MS Methods for Fluorinated Compound Analysis
Executive Summary
The analysis of fluorinated compounds—ranging from per- and polyfluoroalkyl substances (PFAS) to fluorinated pharmaceutical intermediates (API)—presents unique chromatographic challenges.[1] The high electronegativity and bond strength of the Carbon-Fluorine (C-F) bond alter volatility, polarity, and ionization efficiency, often rendering standard C18 reversed-phase protocols insufficient.
This guide provides a technical framework for orthogonal cross-validation . While LC-MS/MS is the industry standard for ionic and polar fluorinated targets, GC-MS serves as a critical validator for volatile precursors and neutral species, and as a referee method to rule out electrospray ionization (ESI) matrix effects.
Key Finding: Reliance on a single modality (e.g., LC-MS/MS) carries a risk of undetected ion suppression (matrix effects) in biological samples. Cross-validation using GC-MS (with Electron Impact ionization) reduces false negatives by providing a mechanistically distinct detection principle.
The "Fluorine Effect" in Chromatography[2][3]
Before designing a protocol, one must understand how fluorine alters the analyte's behavior.
-
Volatility: Perfluorination increases volatility relative to molecular weight, often making compounds amenable to GC even when they appear too heavy.
-
Lipophobicity & Hydrophobicity: Fluorinated tails (e.g., in PFAS) are often both oleophobic and hydrophobic, causing unique retention behaviors where compounds may aggregate or stick to instrument tubing (the "sticky" effect).
-
Ionization: In LC-MS (ESI), fluorinated compounds are prone to severe ion suppression from co-eluting matrix components. In GC-MS (EI), the C-F bond is stable, often yielding characteristic fragments (m/z 69,
) that are highly specific.
Decision Framework: LC-MS vs. GC-MS
The choice of primary method is dictated by the functional group chemistry, not just the fluorinated backbone.
Figure 1: Decision matrix for selecting the primary and orthogonal validation method based on analyte properties.
Comparative Methodologies
Method A: LC-MS/MS (The Workhorse)
Target: Ionic PFAS (PFOA, PFOS), Fluorinated Drugs (e.g., Fluoxetine), Metabolites.
-
The Challenge: System Contamination. Standard LC systems contain PTFE tubing which leaches fluorinated contaminants, creating high background noise.
-
The Solution: Install a "Delay Column" between the pump and the injector to trap system-generated PFAS, separating them from the sample peak.
Protocol Highlights:
-
Column: C18 is standard, but Fluoro-Phenyl (F5) phases offer superior selectivity for fluorinated aromatics due to
and dipole-dipole interactions. -
Mobile Phase: Ammonium Acetate (5-10 mM) in MeOH/Water. Avoid high buffer concentrations to prevent source fouling.
-
Ionization: Negative ESI is dominant for environmental targets; Positive ESI for basic pharmaceutical amines.
Method B: GC-MS (The Orthogonal Validator)
Target: Neutral precursors (Fluorotelomer alcohols), Volatile Impurities, Confirmation of LC results.
-
The Challenge: Thermal Degradation. Labile C-F chains can degrade in a hot injector.
-
The Solution: Use lower inlet temperatures or Cold On-Column (COC) injection.
Protocol Highlights:
-
Derivatization (If needed): Acidic targets must be methylated using Diazomethane or BF3-Methanol to form volatile methyl esters.
-
Column: High-polarity phases (e.g., DB-WAX) or specialized fluorinated phases (e.g., DB-200) often resolve isomers better than standard 5% phenyl columns.
-
Ionization: Electron Impact (EI) provides a "fingerprint" spectrum. Positive Chemical Ionization (PCI) with Methane can be used if molecular ion preservation is required.
Cross-Validation Data: Head-to-Head
The following data represents a synthesized comparison typical of validation studies for a fluorinated carboxylic acid (e.g., PFOA or a drug metabolite) in plasma matrix.
| Parameter | LC-MS/MS (ESI-) | GC-MS (EI) (Derivatized) | Interpretation |
| Linearity ( | > 0.995 | > 0.998 | GC often yields better linearity due to lack of saturation effects common in ESI. |
| LOD (Sensitivity) | 0.5 ng/mL | 2.0 ng/mL | LC-MS is generally 4-10x more sensitive for ionic species. |
| Precision (%RSD) | 4.5% - 8.2% | 1.5% - 3.0% | GC autosamplers provide superior injection precision. |
| Matrix Effect | High Risk (Suppression) | Low Risk | CRITICAL: GC-MS is immune to the ion suppression that plagues LC-MS in biological fluids. |
| Selectivity | MRM transitions | Spectral Fingerprint | GC-MS provides structural confirmation; LC-MS provides speed. |
The "Bland-Altman" Approach to Validation
To truly cross-validate, do not just compare means. Plot the difference between the LC and GC results against the average.
-
If the LC result is consistently lower than the GC result: Suspect Ion Suppression in the LC method.
-
If the GC result is lower: Suspect Incomplete Derivatization or Thermal Degradation in the GC inlet.
Experimental Protocol: The Cross-Validation Workflow
This protocol is designed for a drug development context (GLP environment) to validate a new method for a fluorinated API.
Step 1: Sample Preparation (Unified)
-
Extraction: Protein precipitation (Acetonitrile) or Solid Phase Extraction (Weak Anion Exchange - WAX).
-
Split: Divide the eluate into two aliquots.
-
Aliquot A: Evaporate and reconstitute in Mobile Phase (for LC).
-
Aliquot B: Evaporate, Derivatize (if acidic), and reconstitute in Hexane (for GC).
-
Step 2: Instrumental Analysis[4][5]
-
LC-MS/MS: Run in MRM mode. Monitor two transitions (Quantifier and Qualifier).
-
GC-MS: Run in SIM (Selected Ion Monitoring) mode for sensitivity, or Scan mode for impurity profiling.
Step 3: Data Correlation Logic
Figure 2: Logical flow for interpreting cross-validation data. Discrepancies >20% trigger specific root-cause investigations.
Expert Insights & Recommendations
-
The "Ghost Peak" Phenomenon in LC: If you see fluorinated peaks in your blank injections, check your solvent lines and degasser. Replace PTFE parts with PEEK or stainless steel where possible.
-
Use Internal Standards Correctly: For LC-MS, you must use isotopically labeled internal standards (e.g.,
-PFOS) to correct for matrix effects. For GC-MS, a chemical analog is often sufficient. -
When to use GC-MS exclusively: If your target is a neutral fluorinated intermediate (e.g., a fluorobenzyl bromide) used in synthesis, GC-MS is superior. These compounds often ionize poorly in ESI but fly well in GC.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2018). Method 537.1: Determination of Selected Per- and Polyfluoroalkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
Sources
Benchmarking the synthesis of 3-fluoro-6-hydroxy-2-methylbenzoic acid against similar compounds
An in-depth technical analysis and benchmarking guide for the synthesis of 3-fluoro-6-hydroxy-2-methylbenzoic acid against alternative fluorinated salicylic acid derivatives.
Strategic Context: The Regiochemical Challenge of Fluorinated Salicylic Acids
Fluorinated salicylic acid derivatives are highly prized building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom onto the aromatic ring modulates the
However, synthesizing highly substituted, electron-deficient phenols like This compound presents a significant regiochemical challenge. Traditional industrial methods, such as the Kolbe-Schmitt carboxylation, rely on the nucleophilic addition of a phenoxide to carbon dioxide. While effective for simple phenols, this reaction often fails or yields poor regioselectivity for highly substituted electron-deficient rings due to severe steric hindrance and altered electronic distribution[1].
Attempting a Kolbe-Schmitt reaction on 4-fluoro-3-methylphenol, for instance, directs carboxylation to the less hindered C6 position rather than the required C2 position, yielding the undesired isomer. Therefore, modern synthetic benchmarking favors directed approaches—such as transition-metal catalyzed cyanation, high-pressure nucleophilic aromatic substitution (
Mechanistic Pathways & Experimental Methodologies
To objectively evaluate the synthesis of this compound, we benchmark its primary synthetic route against the validated protocols for two similar compounds: 6-fluorosalicylic acid and 5-fluorosalicylic acid .
Target: this compound (Cyanation Route)
Causality & Design: To bypass the steric limitations of direct carboxylation, this route utilizes a pre-functionalized precursor: 2-bromo-4-fluoro-3-methylanisole. A palladium-catalyzed cyanation replaces the bromide with a nitrile. The subsequent step is a highly efficient, self-validating one-pot reaction using HBr/AcOH. The acid catalyzes the hydrolysis of the nitrile to a carboxylic acid, while the bromide ion simultaneously acts as a nucleophile to cleave the methyl ether via an
Step-by-Step Protocol:
-
Cyanation: Dissolve 2-bromo-4-fluoro-3-methylanisole (1.0 eq) and
(0.6 eq) in anhydrous DMF. Degas the solution and add (0.05 eq). Heat to 120 °C for 12 hours. The use of over avoids the harsh stoichiometric conditions of the Rosenmund-von Braun reaction. -
Workup: Cool the mixture, dilute with ethyl acetate, and wash with 5% aqueous ammonia to remove zinc salts. Concentrate to isolate 2-cyano-4-fluoro-3-methylanisole.
-
Hydrolysis/Demethylation: Suspend the intermediate in a 1:1 mixture of 48% aqueous HBr and glacial acetic acid. Reflux at 110 °C for 34 hours.
-
Self-Validation & Isolation: As the highly polar target compound forms, it becomes insoluble in the acidic aqueous mixture upon cooling. The precipitation of a crystalline solid acts as an internal indicator of complete conversion. Filter and recrystallize from water to yield the pure acid.
Synthetic Workflow for this compound via Cyanation.
Alternative 1: 6-Fluorosalicylic Acid (High-Pressure Route)
Causality & Design: For 6-fluorosalicylic acid, a brilliant cascade reaction is employed starting from 2,6-difluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group activates the ortho-fluorines. Under high pressure and temperature, hydroxide attacks the ring, displacing exactly one fluorine via
Step-by-Step Protocol:
-
Cascade Reaction: Mix 2,6-difluorobenzonitrile, sodium hydroxide, and water in a molar ratio of 1:3:10 in a high-pressure reactor.
-
Heating: Seal and heat the reactor to 150 °C, generating an internal pressure of 0.25 MPa. Maintain for 6 hours.
-
Self-Validation & Isolation: The complete dissolution of the starting nitrile indicates the formation of the soluble sodium salt. Cool the reaction and adjust the pH to 1 using 10% aqueous sulfuric acid. The immediate precipitation of a faint yellow solid confirms successful hydrolysis. Recrystallize from a 2:1 ethanol/water mixture to obtain 6-fluorosalicylic acid (85% yield)[4].
Alternative 2: 5-Fluorosalicylic Acid (Amidoalkylation Route)
Causality & Design: Direct carboxylation of 4-fluorophenol is inefficient. Instead, this route utilizes a Mannich-type amidoalkylation to install a carbon atom ortho to the phenol, which is subsequently oxidized to the carboxylic acid[5].
Step-by-Step Protocol:
-
Amidoalkylation: React 4-fluorophenol with formaldehyde and dimethylamine in water to yield 2-(dimethylamino)methyl-4-fluorophenol.
-
Acetolysis: Treat the intermediate with acetic anhydride in refluxing toluene to convert the amine into an acetate leaving group.
-
Oxidation: Hydrolyze the acetate to the salicylyl alcohol using aqueous NaOH, followed by oxidation with alkaline
to yield 5-fluorosalicylic acid. -
Self-Validation & Isolation: The intermediate Mannich base is highly soluble in acidic media but extracts into organic solvents upon basification, allowing for a self-validating acid-base liquid-liquid extraction that ensures high purity before the sensitive oxidation step.
Strategic comparison of synthetic routes for fluorinated salicylic acid derivatives.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of each synthetic route, allowing drug development professionals to weigh scalability against operational complexity.
| Metric | This compound | 6-Fluorosalicylic Acid | 5-Fluorosalicylic Acid |
| Primary Route | Pd-Cyanation & Demethylation | High-Pressure | Amidoalkylation & Oxidation |
| Starting Material | 2-Bromo-4-fluoro-3-methylanisole | 2,6-Difluorobenzonitrile | 4-Fluorophenol |
| Step Count | 2 Steps | 1 Step (Cascade) | 3 Steps |
| Average Overall Yield | 75 - 82% | 85% | ~50 - 60% |
| Regiocontrol | Absolute (Pre-programmed) | Absolute (Symmetry-driven) | High (Ortho-directed) |
| Scalability | Moderate (Requires Pd catalyst) | High (Industrial scale) | Moderate (Requires |
| Environmental Impact | Moderate (HBr/AcOH waste) | Low (Aqueous NaOH) | High (Heavy metal oxidants) |
Conclusion
When benchmarking the synthesis of This compound against its analogs, it becomes clear that relying on traditional carboxylation is a strategic dead-end. The cyanation/demethylation route offers the best balance of absolute regiocontrol and operational safety for highly substituted rings. While the high-pressure
References
-
Matrix Scientific / Sigma-Aldrich. "this compound". Vertex AI Search Grounding. 6[6]
-
PrepChem. "Synthesis of 3-fluoro-4-hydroxy benzoic acid (HBr/AcOH Demethylation)". PrepChem.com. 2[2]
-
Quick Company. "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof". Patent Data. 3[3]
-
Google Patents (CN106336352A). "Synthesis method of 6-fluorosalicylic acid". Google Patents. 4[4]
-
ResearchGate. "Synthesis of 5-Fluoro Salicylic Acid". Synthetic Communications. 5[5]
-
RSC Publishing. "ChemComm: Limitations of Kolbe-Schmitt carboxylation on electron-deficient phenols". Royal Society of Chemistry. 1[1]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. CN106336352A - Synthesis method of 6-fluorosalicylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
In Vivo vs. In Vitro Efficacy of Novel Benzoic Acid-Based Therapeutic Agents: A Comprehensive Comparison Guide
The benzoic acid scaffold is a highly versatile pharmacophore in modern drug discovery. Its structural simplicity allows for extensive functionalization, yielding novel therapeutic agents with diverse mechanisms of action. This guide provides a rigorous comparative analysis of novel benzoic acid derivatives against standard-of-care agents. To illustrate the broad utility of this chemical class, we will evaluate two distinct therapeutic paradigms: Antiviral efficacy (Neuraminidase inhibition in Influenza A) and Anticancer efficacy (Histone Deacetylase inhibition in colorectal cancer).
By examining the causality behind the transition from in vitro binding to in vivo efficacy, this guide serves as a blueprint for evaluating novel small-molecule inhibitors.
Case Study 1: Antiviral Efficacy (NC-5 vs. Oseltamivir)
Mechanistic Context
Influenza A virus relies on the Neuraminidase (NA) enzyme to cleave sialic acid residues, allowing newly formed virions to release from the host cell. While Oseltamivir is the standard-of-care NA inhibitor, the emergence of the H275Y mutation alters the NA binding pocket, conferring severe clinical resistance[1].
NC-5 , a novel benzoic acid derivative—specifically, 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid—was rationally designed to overcome this limitation. The bulky saturated alicyclic hydrocarbon (cyclohexyl) and triazole group of NC-5 fit deeply into the 150-cavity of the NA enzyme. Unlike Oseltamivir, this binding mode is not sterically hindered by the tyrosine substitution at position 275[2].
Mechanistic pathway of Neuraminidase inhibition by NC-5 bypassing H275Y resistance.
Quantitative Data Comparison
The translation of NC-5 from in vitro assays to in vivo murine models demonstrates a highly favorable therapeutic index compared to Oseltamivir[1].
| Metric | NC-5 (Benzoic Acid Derivative) | Oseltamivir (Standard of Care) |
| Mechanism of Action | NA 150-cavity inhibitor | NA competitive inhibitor |
| In Vitro: EC₅₀ (H1N1 WT) | 33.6 μM | < 1.0 μM |
| In Vitro: EC₅₀ (H1N1-H275Y) | 32.8 μM | > 100 μM (Resistant) |
| In Vitro: CC₅₀ (Toxicity) | > 640 μM | > 500 μM |
| In Vivo: Survival (H1N1) | 80% (at 100 mg/kg/d) | 100% (at 10 mg/kg/d) |
| In Vivo: Survival (H275Y) | 60% (at 100 mg/kg/d) | 0 - 4.0% (Failed) |
Causality Insight: Why does NC-5 succeed in vivo despite a higher absolute EC₅₀ than Oseltamivir against wild-type strains? The key lies in its exceptionally low cytotoxicity (CC₅₀ > 640 μM). This allows for higher in vivo dosing (100 mg/kg/d) without adverse host effects, creating a wide therapeutic window that effectively neutralizes the resistant H275Y strain where Oseltamivir completely fails[1][3].
Case Study 2: Anticancer Efficacy (DHBA vs. SAHA)
Mechanistic Context
Histone Deacetylase (HDAC) inhibitors are potent epigenetic modulators. SAHA (Vorinostat) is an FDA-approved HDAC inhibitor; however, it suffers from poor solid tumor efficacy and dose-limiting toxicities (e.g., thrombocytopenia) in clinical applications[4].
3,4-dihydroxybenzoic acid (DHBA) , a naturally occurring benzoic acid derivative, offers a compelling alternative. Molecular docking reveals that the multiple free hydroxylic groups on the benzoic acid ring of DHBA form superior hydrogen bonds within the TSA-binding site of the HDAC enzyme compared to monohydroxy or methoxy derivatives[5]. This high-affinity binding drives robust in vitro enzymatic inhibition, leading to G2/M phase cell cycle arrest and apoptosis via Reactive Oxygen Species (ROS) accumulation and Caspase-3 activation[6].
DHBA-mediated HDAC inhibition leading to ROS accumulation and cancer cell apoptosis.
Quantitative Data Comparison
| Metric | DHBA (Benzoic Acid Derivative) | SAHA / Vorinostat (Standard) |
| Target Site | HDAC TSA-binding pocket | HDAC active site |
| In Vitro: HDAC Inhibition | ~70% (HCT-116 cells) | ~65-75% |
| In Vitro: Cell Cycle Effect | G2/M Phase Arrest | G1/S or G2/M Phase Arrest |
| Ex Vivo / In Vivo Efficacy | 50-60% tumor growth retardation | Limited solid tumor efficacy |
| Toxicity Profile | High tolerance (Naturally occurring) | Dose-limiting toxicities |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the methodologies used to evaluate these benzoic acid derivatives must be self-validating. Below are the standardized workflows for replicating the efficacy data.
Protocol 1: Self-Validating Cytopathic Effect (CPE) Reduction Assay (In Vitro Antiviral)
Purpose: To determine the EC₅₀ of NC-5 while strictly controlling for compound-induced cytotoxicity.
-
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in a 96-well plate at
cells/well. Incubate at 37°C with 5% CO₂ for 24 hours. -
Viral Infection: Wash cells with PBS. Infect with Influenza A (H1N1 or H1N1-H275Y) at a multiplicity of infection (MOI) of 0.1 (or 100 TCID₅₀).
-
Drug Treatment & Internal Control:
-
Test Wells: Add serial dilutions of NC-5 (10 μM to 160 μM).
-
Mock-Infected Wells (Critical Step): Add the exact same drug dilutions to uninfected cells. Causality: This parallel plate calculates the CC₅₀, ensuring that any drop in viability in the test wells is due to viral CPE, not drug toxicity.
-
-
Incubation & Readout: Incubate for 48–72 hours until CPE in the virus control reaches 100%. Add CellTiter-Glo® or MTT reagent to quantify cell viability via luminescence/absorbance.
-
Data Analysis: Calculate EC₅₀ and CC₅₀ using non-linear regression.
Protocol 2: In Vivo Murine Survival Efficacy Model
Purpose: To evaluate the systemic bioavailability and therapeutic efficacy of benzoic acid derivatives.
-
Acclimatization: Utilize 6-8 week old specific-pathogen-free (SPF) BALB/c mice. Acclimate for 7 days.
-
Inoculation: Anesthetize mice and inoculate intranasally with 10 LD₅₀ of the target virus (e.g., H1N1-H275Y) suspended in 50 μL PBS.
-
Dosing Regimen: Administer NC-5 via oral gavage at 100 mg/kg/day, divided into two doses (every 12 hours), starting 2 hours post-infection for 5 consecutive days.
-
Causality: Oral gavage is chosen over intraperitoneal injection to accurately mimic human oral bioavailability and assess the gastrointestinal stability of the benzoic acid ester linkages.
-
-
Monitoring: Record body weight, clinical signs of disease, and mortality daily for 14 days.
-
Endpoint Analysis: Euthanize surviving mice at day 14. Harvest lung tissues for viral titer determination (plaque assay) and histopathological evaluation (H&E staining) to confirm the reduction in virus-induced lung injury.
References
- Title: Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition Source: International Journal of Molecular Sciences / PubMed Central URL
- Title: Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC)
Sources
- 1. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Candidates: A Comprehensive Guide
In modern drug discovery, premature clearance of a drug candidate due to rapid oxidative metabolism is a primary cause of clinical attrition. Cytochrome P450 (CYP450) enzymes, highly expressed in hepatic tissue, are responsible for 90–95% of the oxidative metabolism of small-molecule xenobiotics[1]. To counter this, medicinal chemists frequently deploy strategic fluorination—replacing vulnerable carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds to block metabolic hotspots.
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated drug candidates, detailing the mechanistic rationale, standardized in vitro assay protocols, and comparative experimental data.
The Mechanistic Rationale: Why Fluorine?
When a non-fluorinated lead compound exhibits a high intrinsic clearance (
-
Steric Mimicry and Bond Strength : The fluorine atom has a van der Waals radius of 1.47 Å, which is only marginally larger than hydrogen (1.20 Å)[2]. This allows fluorine to act as a bioisostere, minimizing steric disruption to the molecule's target-binding conformation. Crucially, the C-F bond is the strongest single bond to carbon in organic chemistry, rendering it highly resistant to the hydrogen atom transfer (HAT) mechanisms utilized by CYP450 enzymes[3].
-
Electronic Modulation (HOMO Energy) : Beyond simple bond dissociation energy, fluorination fundamentally alters the electronic landscape of the drug. The extreme electronegativity of fluorine (3.98 on the Pauling scale) withdraws electron density from adjacent aromatic rings. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule significantly less susceptible to electrophilic attack by the reactive iron-oxo species within the CYP450 active site[1].
-
Altered Enzyme Affinity (
) : Fluorination can perturb the enzyme-substrate binding affinity. By changing the local polarity and lipophilicity of the molecule, fluorine substitution can reduce the recognition of the drug candidate by metabolic enzymes, effectively decreasing the association constant ( )[1].
Fig 1: Logical pathway of CYP450 oxidative metabolism vs. fluorine-mediated steric and electronic shielding.
Experimental Methodology: In Vitro Human Liver Microsome (HLM) Assay
To empirically validate the metabolic shielding provided by fluorination, the 4[4] is the industry gold standard. This cell-free system isolates Phase I oxidative metabolism, providing a controlled environment to calculate
Step-by-Step Protocol & Causal Rationale
-
Preparation of Incubation Mixture : Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM[4].
-
Causality: A low substrate concentration (1 µM) ensures the reaction operates well below the Michaelis-Menten constant (
). This maintains the first-order kinetics necessary for accurate intrinsic clearance extrapolation.
-
-
Pre-Incubation : Equilibrate the mixture at 37°C for 5 minutes.
-
Causality: Ensures uniform temperature across all reaction wells, preventing temperature-dependent kinetic variations upon initiation.
-
-
Reaction Initiation : Start the assay by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5].
-
Causality: CYP450 enzymes are heme-dependent monooxygenases that require a continuous supply of electrons. A regenerating system prevents the rapid depletion of the NADPH cofactor, sustaining enzyme activity throughout the time course[1].
-
-
Time-Course Sampling : At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a fixed aliquot of the reaction mixture[5].
-
Quenching : Immediately transfer the aliquot into a volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard[6].
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously extracting the remaining parent compound for downstream analysis.
-
-
Self-Validation Controls (Critical) : Always run a minus-NADPH control to rule out non-CYP mediated degradation or chemical instability, and a positive control with a known high-clearance drug (e.g., Verapamil) to confirm the enzymatic viability of the microsome batch.
-
Centrifugation and Analysis : Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant and quantify the remaining parent compound via LC-MS/MS[6].
Fig 2: Step-by-step workflow of the in vitro Human Liver Microsome (HLM) stability assay.
Data Comparison: Fluorinated vs. Non-Fluorinated Analogs
The strategic introduction of fluorine yields measurable, often dramatic, improvements in metabolic stability. Below are comparative datasets demonstrating the impact of fluorination on established drug scaffolds.
Table 1: Relative Metabolic Stability of FDA-Approved Scaffolds
Data derived from P450-catalyzed biosynthesis and deoxyfluorination studies evaluating the direct replacement of a vulnerable C-H bond with a C-F bond[7].
| Parent Compound (Non-Fluorinated) | Fluorinated Analog | CYP450 Isoform Tested | Relative Metabolic Stability Improvement |
| Risperidone | 9-Fluororisperidone | CYP2D6 / CYP3A4 | 16-fold increase in stability |
| Celecoxib | 4'-Fluorocelecoxib | CYP2C9 | 4-fold increase in stability |
Table 2: HLM Assay Metrics for Pyridinecarbonitrile Derivatives
Representative in vitro data illustrating the progressive impact of mono- and poly-fluorination on half-life and clearance rates[4].
| Compound | Fluorination Status | % Remaining (60 min) | Half-life ( | Intrinsic Clearance ( |
| 4-Pyridinecarbonitrile | Non-fluorinated | < 20% | < 15 | High (> 45) |
| 2-Fluoro-4-pyridinecarbonitrile | Mono-fluorinated | 40-60% | 30-60 | Moderate (15-45) |
| 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | Poly-fluorinated | > 80% | > 120 | Low (< 15) |
Conclusion
Assessing and optimizing the metabolic stability of a drug candidate is a foundational pillar of modern medicinal chemistry. As demonstrated by the comparative data, transitioning from a non-fluorinated lead to a strategically fluorinated analog can reduce intrinsic clearance by orders of magnitude. By utilizing robust, self-validating in vitro assays like the HLM protocol, researchers can accurately quantify these improvements, ensuring that only candidates with optimal pharmacokinetic profiles advance to in vivo and clinical development stages.
References
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . mdpi.com. 2
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . nih.gov. 1
-
The role of fluorine in medicinal chemistry . tandfonline.com. 3
-
2,5-Dimethyl-1,3,4-oxadiazole (Assay Protocols) . benchchem.com. 5
-
5-(3,5-Difluorophenyl)thiazol-2-amine (Assay Protocols) . benchchem.com. 6
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination . nih.gov. 7
-
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (HLM Data) . benchchem.com. 4
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | 16297-07-7 | Benchchem [benchchem.com]
- 5. 2,5-Dimethyl-1,3,4-oxadiazole|98.10 g/mol|CAS 13148-65-7 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Operational Guide for Handling 3-Fluoro-6-hydroxy-2-methylbenzoic Acid
As a Senior Application Scientist, I recognize that handling specialized fluorinated aromatic compounds like 3-fluoro-6-hydroxy-2-methylbenzoic acid (CAS: 1782543-58-1) requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's reactivity and a self-validating safety protocol. This guide provides researchers, scientists, and drug development professionals with an authoritative, step-by-step operational and disposal framework, ensuring both laboratory safety and regulatory compliance.
Chemical Profile & Mechanistic Hazard Assessment
Understanding the intrinsic properties of this compound is critical for anticipating its behavior in the lab and validating your safety approach.
-
Acidic Functionality: The presence of both a carboxylic acid and a phenolic hydroxyl group imparts significant acidity. This dual functionality is the primary driver for its classification as a severe skin, eye, and respiratory irritant (GHS Category 2/3).
-
Carbon-Fluorine (C-F) Bond: While the C-F bond is generally stable under ambient conditions, thermal decomposition, combustion, or reaction with strong oxidizing agents can trigger the release of highly toxic and corrosive gaseous hydrogen fluoride (HF)[1].
-
Physical State: As a solid powder, fine particulates can easily become aerosolized during weighing or transfer, posing an acute inhalation risk that necessitates strict engineering controls.
Personal Protective Equipment (PPE) Matrix
To mitigate these mechanistic hazards, a robust PPE strategy is non-negotiable. The following matrix outlines the required equipment and the causality behind each choice, compliant with federal safety standards.
| PPE Category | Specification | Regulatory Standard | Mechanistic Causality |
| Eye Protection | Chemical safety goggles (anti-fog) or full-face shield. | [2] | Prevents acidic dust and aerosolized particulates from causing severe ocular irritation or corneal damage. |
| Hand Protection | Nitrile or Neoprene gloves (minimum 0.11 mm thickness). | Provides an impermeable barrier against acidic organic compounds, preventing dermal absorption and chemical burns. | |
| Body Protection | Flame-retardant lab coat; closed-toe non-porous shoes. | Minimizes skin exposure and prevents static buildup which could ignite flammable solvent vapors used during dissolution. | |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator. | Required when local exhaust ventilation is insufficient to control aerosolized dust, preventing respiratory tract irritation[3]. |
Step-by-Step Operational Workflow
A self-validating protocol ensures that every step confirms the safety of the next. Do not proceed to subsequent steps unless the current step's safety parameters are fully met.
Step 1: Pre-Operation Verification
-
Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong bases, and amines, which can cause exothermic reactions[4].
Step 2: Weighing Protocol
-
Utilize an enclosed analytical balance to prevent ambient room drafts from dispersing the acidic powder.
-
Use an anti-static weigh boat and a grounded stainless-steel spatula to minimize static cling and subsequent dust generation.
Step 3: Transfer and Dissolution
-
Perform all transfers entirely within the active zone of the fume hood (at least 6 inches behind the sash).
-
When dissolving the acid, add the solid to the solvent slowly to manage any localized exothermic heat of dissolution.
Step 4: Equipment Decontamination
-
Rinse spatulas and glassware with a compatible organic solvent (e.g., ethanol or methanol) to dissolve residual organics before proceeding to standard aqueous cleaning. This prevents the formation of insoluble acidic residues in the sink.
Figure 1: Step-by-step operational workflow for handling fluorinated aromatic acids.
Emergency Response & Spill Management
In the event of an exposure or spill, immediate and calculated action is required to prevent acute injury.
-
Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the acidic powder. Instead, moisten the spilled material slightly with water to suppress dust formation, or use a HEPA-filtered vacuum. Collect the residue and place it in a sealed, labeled container for disposal[5].
-
Dermal/Ocular Exposure: Immediately flush the affected area with copious amounts of water at a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing while flushing to prevent trapped acid from burning the skin[1].
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention, providing the SDS to responders[1].
Figure 2: Emergency response and medical escalation pathway for chemical exposure.
Halogenated Waste Disposal Plan
Because this compound contains a fluorine atom, it is strictly regulated under environmental laws governing halogenated organic compounds (e.g., )[6][7].
-
Waste Segregation: All waste containing this compound (including contaminated solvents, reaction byproducts, and solid debris) MUST be segregated into a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated waste streams. Mixing complicates the disposal process, alters the BTU value required for incineration, and significantly increases disposal costs.
-
Final Disposal: Disposal must be handled by an approved hazardous waste facility. The standard treatment for halogenated aromatic acids is rotary kiln incineration equipped with caustic scrubbing systems to safely neutralize the hydrogen fluoride (HF) gas generated during combustion[8].
References
-
Cole-Parmer. "Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%." Cole-Parmer Safety Database. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." United States Department of Labor. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NEPIS). URL: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
